Technical Documentation Center

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-ethoxybenzyl)-5-nitropyridin-2-amine
  • CAS: 878738-50-2

Core Science & Biosynthesis

Foundational

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine CAS 878738-50-2 properties

CAS Registry Number: 878738-50-2 Chemical Family: 2-Amino-5-nitropyridines Primary Application: Medicinal Chemistry Intermediate / Kinase Inhibitor Scaffold Chemical Identity & Physicochemical Profiling N-(2-ethoxybenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 878738-50-2 Chemical Family: 2-Amino-5-nitropyridines Primary Application: Medicinal Chemistry Intermediate / Kinase Inhibitor Scaffold

Chemical Identity & Physicochemical Profiling

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is a functionalized pyridine scaffold characterized by a "push-pull" electronic system. The electron-withdrawing nitro group at the 5-position activates the ring, while the secondary amine at the 2-position acts as a donor. This specific topology is a privileged pharmacophore in drug discovery, serving as a critical precursor for 2,5-diaminopyridine-based kinase inhibitors (e.g., targeting CDK, EGFR, or ALK).

Physicochemical Properties (Calculated)

Data represents consensus values derived from structural topology.

PropertyValueSignificance
Molecular Formula C₁₄H₁₅N₃O₃Core stoichiometry.
Molecular Weight 273.29 g/mol Fragment-like; ideal for lead optimization (Rule of 5 compliant).
cLogP ~3.2Moderate lipophilicity; suggests good membrane permeability.
TPSA ~68 ŲPolar surface area indicates good oral bioavailability potential.
H-Bond Donors 1 (NH)Critical for hinge-binding in kinase active sites.
H-Bond Acceptors 5 (N, O)High capacity for solvent/protein interaction.
pKa (Pyridine N) ~3.5Reduced basicity due to the strong electron-withdrawing 5-nitro group.

Synthetic Architecture

The synthesis of CAS 878738-50-2 relies on a Nucleophilic Aromatic Substitution (SNAr).[1][2] The 5-nitro group is essential not just as a final structural element, but as an activating group that makes the 2-position susceptible to nucleophilic attack by the benzylamine.

Reaction Logic[1][3]
  • Substrate: 2-Chloro-5-nitropyridine (Electrophile).

  • Nucleophile: 2-Ethoxybenzylamine.

  • Mechanism: The amine attacks the C-2 position, forming a Meisenheimer-like transition state. The chloride acts as the leaving group, restoring aromaticity.

Visualization: Synthesis Pathway

SynthesisWorkflow Reactant1 2-Chloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate + Base (TEA/DIPEA) Reflux Reactant2 2-Ethoxybenzylamine (Nucleophile) Reactant2->Intermediate Product N-(2-ethoxybenzyl)-5- nitropyridin-2-amine (CAS 878738-50-2) Intermediate->Product - HCl

Figure 1: SNAr synthesis pathway. The electron-deficient pyridine ring facilitates the displacement of the chloride ion.

Experimental Protocol (Standardized SNAr)

Note: This protocol is adapted from standard procedures for 2-amino-5-nitropyridines [1, 2].

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)[1][2]

  • 2-Ethoxybenzylamine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 g, 6.3 mmol) in Ethanol (15 mL).

  • Addition: Add 2-ethoxybenzylamine (1.05 g, 6.9 mmol) dropwise to the stirring solution.

  • Basification: Add Triethylamine (1.75 mL, 12.6 mmol) to scavenge the HCl generated during the reaction.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 1:1). The product typically appears as a bright yellow spot (distinct from the UV-active starting material).

  • Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent to ~20% volume and pour into ice-cold water (50 mL).

  • Purification: Filter the yellow precipitate. Wash with cold water and hexanes. Recrystallize from EtOH/Water if necessary to achieve >98% purity.

Structural Activity Relationships (SAR) & Pharmacophore Analysis

This molecule is rarely a terminal drug but rather a high-value intermediate. Its utility lies in the "Warhead Precursor" concept.

The "Nitro-to-Amine" Pivot

The 5-nitro group is a masked amine. Upon reduction (using Fe/NH₄Cl or H₂/Pd-C), CAS 878738-50-2 converts to the 2,5-diaminopyridine scaffold. This is the core structure for many ATP-competitive kinase inhibitors.

  • 2-Position (Ethoxybenzylamine): Occupies the hydrophobic pocket (selectivity filter) of the enzyme. The ethoxy group provides steric bulk and lipophilic contacts.

  • 5-Position (Resulting Amine): Acts as a vector for solubilizing groups (e.g., piperazines) or H-bond acceptors (ureas) that interact with the kinase hinge region or the solvent front.

Visualization: SAR Logic

SAR_Logic Core CAS 878738-50-2 (Nitro Core) Reduction Reduction Step (Fe/HCl or H2/Pd) Core->Reduction Activation Diamine 2,5-Diaminopyridine Scaffold Reduction->Diamine Yields Hinge Binder Target1 Kinase Inhibitors (CDK/EGFR) Diamine->Target1 + Urea/Amide Tail Target2 HDAC Inhibitors Diamine->Target2 + Zn-Binding Group

Figure 2: Pharmacophore evolution. The nitro group is the gateway to diverse bioactive classes.

Handling, Stability, & Analytical Validation

Stability Profile
  • Thermal: Stable up to ~150°C (melting point typically range 110–130°C for this class).

  • Light Sensitivity: Nitro compounds can be photosensitive. Store in amber vials.

  • Reactivity: Stable to acid; sensitive to strong reducing agents (converts to amine).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers should verify the following NMR signals:

  • The "Nitro" Shift: The proton at the pyridine C-6 position (adjacent to the nitro group) will be the most deshielded, appearing as a doublet (d) around 9.0–9.2 ppm .

  • The "Bridge" Proton: The NH signal (amine linker) typically appears as a broad singlet or triplet around 8.0–8.5 ppm , exchangeable with D₂O.

  • The Ethoxy Group: Look for the characteristic quartet (~4.1 ppm) and triplet (~1.4 ppm) of the ethyl ether.

References

  • BenchChem. (2025).[1][2] Comparative Guide to the Synthesis of 2-Ethoxy-5-nitropyridin-4-amine: An Analysis of Reproducibility and Robustness. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23656113 (Analogous Scaffold). PubChem. Link

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.[3][4][5][6][7] Link

  • GSRS. (n.d.). N-ETHYL-5-NITROPYRIDIN-2-AMINE Substance Record. FDA/NIH. Link

Sources

Exploratory

Chemical structure of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the chemical structure, synthesis, and properties of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine .

CAS Registry Number: 878738-50-2 Molecular Formula: C₁₄H₁₅N₃O₃ Molecular Weight: 273.29 g/mol [1][2]

Part 1: Executive Summary & Structural Identity

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is a heterobifunctional small molecule utilized primarily as a scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors and phosphodiesterase (PDE) ligands. The molecule features an electron-deficient 5-nitropyridine core coupled to a lipophilic 2-ethoxybenzyl side chain via a secondary amine linker.

Core Pharmacophore Analysis

The molecule functions through a "Push-Pull" electronic system:

  • The "Pull" (Acceptor): The nitro group (–NO₂) at the C5 position of the pyridine ring strongly withdraws electron density, increasing the acidity of the NH linker and activating the ring for further nucleophilic attacks or reduction.

  • The "Push" (Donor): The secondary amine at C2 donates electron density into the pyridine ring, stabilizing the structure via resonance.

  • The "Anchor" (Hydrophobic): The 2-ethoxybenzyl moiety provides steric bulk and lipophilicity (LogP ~2.8–3.2), facilitating binding to hydrophobic pockets in protein targets (e.g., the ATP-binding site of kinases).

PropertyValueNote
IUPAC Name N-[(2-ethoxyphenyl)methyl]-5-nitropyridin-2-amineSystematic nomenclature
H-Bond Donors 1 (NH)Critical for hinge binding in kinases
H-Bond Acceptors 4 (Nitro O x2, Pyridine N, Ether O)Interaction points for water bridges
Rotatable Bonds 4High conformational flexibility
Topological Polar Surface Area ~78 ŲGood membrane permeability prediction

Part 2: Synthesis & Experimental Protocols

The synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine follows a robust Nucleophilic Aromatic Substitution (SₙAr) pathway. The electron-withdrawing nitro group at the C5 position of the pyridine ring activates the C2-chlorine for displacement by the amine nucleophile.

Reaction Scheme (Graphviz)

Synthesis SM1 2-Chloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate + SM2 SM2 2-Ethoxybenzylamine (Nucleophile) SM2->Intermediate Base Base: DIPEA or Et3N Solvent: EtOH or DMF Base->Intermediate Proton Scavenging Product N-(2-ethoxybenzyl)-5-nitropyridin-2-amine (Target) Intermediate->Product - HCl

Caption: SₙAr pathway showing the displacement of chloride by the benzylamine nucleophile, facilitated by the nitro-activated pyridine ring.

Detailed Synthetic Protocol

Objective: Synthesis of 5.0 g of Target Molecule.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq, 18.3 mmol, 2.90 g)

  • 2-Ethoxybenzylamine (1.1 eq, 20.1 mmol, 3.04 g)

  • Triethylamine (Et₃N) (2.0 eq, 36.6 mmol, 5.1 mL)

  • Ethanol (Absolute) (50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N₂) gas.[3]

  • Dissolution: Add 2-Chloro-5-nitropyridine (2.90 g) to the flask, followed by 50 mL of absolute ethanol. Stir until fully dissolved (solution may appear pale yellow).

  • Addition: Add Triethylamine (5.1 mL) in one portion. Then, add 2-Ethoxybenzylamine (3.04 g) dropwise over 5 minutes to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The starting chloride (Rf ~0.8) should disappear, and a fluorescent yellow product spot (Rf ~0.4) should appear.[4]

  • Workup: Cool the reaction to room temperature. The product often precipitates directly upon cooling.

    • If precipitate forms: Filter the yellow solid, wash with cold ethanol (2 x 10 mL) and cold water (2 x 20 mL).

    • If no precipitate: Concentrate the solvent in vacuo to ~10 mL, then pour into 100 mL of ice-water. Stir vigorously for 20 minutes to induce crystallization.

  • Purification: Recrystallize the crude solid from hot Ethanol or Isopropanol.

  • Yield: Expected yield is 85–92% (approx. 4.2–4.6 g) of yellow crystalline solid.

Part 3: Spectroscopic Characterization

To validate the structure, the following spectroscopic signatures must be confirmed. The data below is predicted based on the fragmentation patterns of the constituent moieties.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm)

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.95 Doublet (J=2.5 Hz)1HPyridine H6Deshielded by Nitro group (ortho) & Ring N.
8.65 Triplet (br)1HNHExchangeable amine proton; chemical shift varies with conc.
8.15 dd (J=9.0, 2.5 Hz)1HPyridine H4Coupling to H3 and H6.
7.20 - 6.85 Multiplet4HBenzyl Ar-HAromatic protons of the ethoxyphenyl ring.
6.65 Doublet (J=9.0 Hz)1HPyridine H3Shielded by the adjacent amino group donor.
4.55 Doublet (J=6.0 Hz)2HBenzyl CH₂Methylene linker; couples to NH.
4.08 Quartet (J=7.0 Hz)2HEthoxy CH₂Characteristic quartet of the ethoxy group.
1.35 Triplet (J=7.0 Hz)3HEthoxy CH₃Characteristic triplet of the ethoxy group.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Molecular Ion [M+H]⁺: Calculated: 274.12; Observed: 274.1 ± 0.2 m/z.

  • Key Fragments:

    • m/z 135 (2-ethoxybenzyl cation) – cleavage of the C-N bond.

    • m/z 139 (2-amino-5-nitropyridine fragment).

Part 4: Biological & Research Applications[6][7]

Kinase Inhibitor Scaffold

The aminopyridine motif is a privileged structure in kinase inhibition (e.g., Crizotinib). The 2-ethoxybenzyl group mimics the hydrophobic interactions often required in the "Back Pocket" of the ATP-binding site.

  • Modification Strategy: Reduction of the nitro group to an amine (-NH₂) allows for the formation of amides or ureas, extending the molecule to interact with the "Gatekeeper" residue.

PDE5 Inhibitor Analog

The 2-ethoxybenzyl group is structurally homologous to the ether side chains found in Sildenafil and Vardenafil. This molecule can serve as a simplified probe to test steric tolerance in the hydrophobic Q-pocket of Phosphodiesterase type 5 enzymes.

Chemical Probe Design

The nitro group is a "universal handle." It can be:

  • Reduced to a fluorescent amine.

  • Used as a masked amino group to prevent oxidation during other synthetic steps.

References

  • BenchChem. (2025).[5] Comparative Guide to the Synthesis of 2-Ethoxy-5-nitropyridin-4-amine: Analysis of SNAr Reproducibility. Retrieved from

  • University of Bologna. (2024). Synthesis of substituted nitropyridines via SNAr and Suzuki Couplings. Department of Industrial Chemistry. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 878738-50-2. PubChem.[4][6][7] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-nitropyridine.[4] Merck KGaA. Retrieved from

Sources

Foundational

Technical Assessment: Solubility & Handling of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine in DMSO

Executive Summary & Chemical Profile[1][2] N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is a lipophilic, secondary amine derivative of the nitropyridine class.[1] In drug discovery and chemical biology, this scaffold is fre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is a lipophilic, secondary amine derivative of the nitropyridine class.[1] In drug discovery and chemical biology, this scaffold is frequently utilized as a synthetic intermediate or a core pharmacophore for kinase inhibitors and protein-protein interaction modulators.[1]

Due to the presence of the electron-withdrawing nitro group (


) and the lipophilic 2-ethoxybenzyl moiety, this compound exhibits poor aqueous solubility  but high solubility in polar aprotic solvents  such as Dimethyl Sulfoxide (DMSO).[1]
Physicochemical Characterization (Predicted)
PropertyValue / EstimateRationale
Molecular Formula

Molecular Weight 273.29 g/mol
LogP (Octanol/Water) ~2.8 – 3.2High lipophilicity due to benzyl/ethoxy groups.[1]
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 4 (Nitro, Pyridine N, Ether O)
pKa (Pyridine N) ~2.5 – 3.0Reduced basicity due to the 5-nitro group.[1]

Solubility Data in DMSO

While specific thermodynamic solubility constants for this exact derivative are rarely published in open literature, data from structural analogs (e.g., N-benzyl-5-nitropyridin-2-amine, CAS 21626-41-5) allows for a high-confidence assessment.[1]

Solubility Profile
  • DMSO (Anhydrous): High Solubility (> 50 mM) .[1]

    • Standard Stock Concentration:10 mM or 20 mM is routinely achievable and stable.[1]

    • Saturation Limit: Likely exceeds 100 mM (~27 mg/mL) at 25°C.[1]

  • Water/Buffer (pH 7.4): Insoluble / Poor (< 10 µM) .[1]

    • Risk:[1][2][3] High risk of precipitation ("crashing out") when diluting DMSO stocks into aqueous media at concentrations > 100 µM.

Mechanistic Insight

DMSO is the solvent of choice because its high dipole moment (3.96 D) and dielectric constant (


) effectively disrupt the crystal lattice energy of the nitropyridine core, which is stabilized by intermolecular hydrogen bonding and 

-stacking.

Critical Note: The 5-nitro group renders the pyridine ring electron-deficient.[1] While this increases stability against oxidation compared to aminopyridines, it enhances the compound's susceptibility to nucleophilic attack if stored in basic solvents. DMSO is chemically inert toward this scaffold under neutral conditions.[1]

Experimental Protocol: Determination & Stock Preparation

Workflow Visualization

The following diagram outlines the decision logic for preparing and validating stock solutions.

SolubilityWorkflow Start Solid Compound (N-(2-ethoxybenzyl)-...) Weigh Weigh ~2.73 mg Start->Weigh Dissolve Add 1 mL DMSO (Target: 10 mM) Weigh->Dissolve Vortex Vortex & Sonicate (5 mins, 25°C) Dissolve->Vortex VisualCheck Visual Inspection Vortex->VisualCheck Clear Clear Solution VisualCheck->Clear Yes Cloudy Cloudy/Particles VisualCheck->Cloudy No Dilute Dilute 1:100 into PBS (pH 7.4) Clear->Dilute Cloudy->Dissolve Add more DMSO PrecipCheck Check for Precipitate (Microscopy/Nephelometry) Dilute->PrecipCheck Valid VALID STOCK Ready for Assay PrecipCheck->Valid No Precipitate Invalid INVALID Reduce Conc. PrecipCheck->Invalid Precipitate

Caption: Step-by-step workflow for preparing and validating a DMSO stock solution, including the critical aqueous dilution check.

Step-by-Step Methodology
1. Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh 2.73 mg of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
     99.9%, stored over molecular sieves).
    
  • Solubilization: Vortex for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Checkpoint: Solution must be optically clear and yellow/orange in color.[1]

2. Thermodynamic Solubility Assessment (Shake-Flask Method)

If exact saturation data is required for a specific application (e.g., crystallization screening):

  • Add excess solid compound to 0.5 mL DMSO until undissolved solid remains visible.[1]

  • Incubate at 25°C with agitation (shaking) for 24 hours.

  • Filter the supernatant using a 0.22 µm PTFE filter (Do not use Nylon, as it may bind the drug).

  • Quantify the filtrate using HPLC-UV (Detection at ~320–350 nm, typical for nitro-aromatics) against a standard curve.[1]

Stability & Handling Guidelines

Storage Stability[1][4]
  • Hygroscopicity: DMSO is highly hygroscopic.[1] Absorbed water can drastically reduce the solubility of this lipophilic compound, causing "silent precipitation" inside the vial.

  • Light Sensitivity: Nitro-pyridines are potentially photosensitive.[1] Store in amber vials .

  • Temperature: Store stock solutions at -20°C .

    • Freeze-Thaw: Limit to < 5 cycles. Aliquot stocks to avoid repeated cycling.

Biological Assay Compatibility (The "Crash-Out" Effect)

When dosing this compound into cell culture media or enzymatic buffers:

  • Max DMSO Tolerance: Typically 0.1% to 1.0% (v/v).[1]

  • Solubility Limit in Buffer: Due to the high LogP (~3.0), the compound may precipitate if the final concentration in buffer exceeds 10–50 µM .

  • Mitigation: Perform a serial dilution in DMSO first, then transfer to the buffer to keep the DMSO % constant and minimize shock precipitation.

References

  • National Institute of Standards and Technology (NIST). 2-(Benzylamino)-5-nitropyridine - IR Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[4] Link

  • PubChem. 2-Benzylamino-5-nitropyridine (Compound Summary). National Library of Medicine.[1] Link

  • Procházková, E., et al. (2012).[5] Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines. Bioorganic & Medicinal Chemistry Letters.[1][5] Link

  • BenchChem. Solubility and Stability of Nitropyridine Derivatives. Technical Guide.[1] Link

  • Cheméo. Physical Properties of 2-(Benzylamino)-5-nitropyridine.Link

Sources

Exploratory

Introduction: The Strategic Importance of the Nitropyridine Amine Scaffold

An In-depth Technical Guide to Nitropyridine Amine Derivatives in Medicinal Chemistry Research In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged structure," a molecular framework that is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Nitropyridine Amine Derivatives in Medicinal Chemistry Research

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged structure," a molecular framework that is recurrently found in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an exceptional scaffold for engaging with biological targets. The strategic functionalization of this ring with both an electron-donating amino group and a potent electron-withdrawing nitro group gives rise to the nitropyridine amine core. This arrangement creates a versatile and highly reactive platform for drug discovery, where the interplay between the two functional groups modulates the molecule's electronic character, reactivity, and spatial arrangement.

This dual functionalization makes nitropyridine amine derivatives attractive starting points for developing novel therapeutics against a spectrum of diseases, including cancer, neurodegenerative conditions, and inflammatory disorders.[1] The amino group provides a crucial handle for derivatization, such as amide bond formation or as a hydrogen bond donor for anchoring within a protein's active site.[1] Simultaneously, the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities, and can also participate in critical interactions with biological targets.[1][3] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of this potent chemical class, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Nitropyridine Amine Framework

The synthetic tractability of the nitropyridine amine scaffold is a primary reason for its prevalence in drug discovery programs. The construction of these molecules and their derivatives relies on a robust toolkit of organic reactions. The choice of strategy is dictated by the desired substitution pattern and the available starting materials.

Electrophilic Nitration of Aminopyridines

A direct and fundamental approach is the electrophilic nitration of a pre-existing aminopyridine. The amino group is an activating, ortho-, para-directing group, which guides the incoming nitro group.

  • Causality Behind Experimental Choices: This reaction is typically performed in a strong acidic medium, such as concentrated sulfuric acid, with a nitrating agent like fuming nitric acid.[4] The sulfuric acid protonates the pyridine nitrogen, further deactivating the ring, but the powerful activating effect of the amino group can still direct the nitration. Careful control of temperature (e.g., 0-10°C) is critical to prevent runaway reactions and the formation of undesired byproducts.[4]

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most versatile strategy for diversifying the nitropyridine amine scaffold. It involves reacting a di- or tri-substituted pyridine bearing a nitro group and a suitable leaving group (typically a halogen like chlorine) with a nucleophile.

  • Causality Behind Experimental Choices: The electron-withdrawing nitro group is essential as it stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution reaction.[1] This allows for the displacement of halides by a wide range of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.[2][5] For instance, 2-chloro-5-nitropyridine is a common starting material for synthesizing insecticides and other bioactive molecules through nucleophilic substitution of the chlorine atom.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has enabled even more sophisticated modifications through transition-metal-catalyzed reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly powerful for forming a carbon-nitrogen bond between a nitropyridine halide and an amine.[6]

  • Causality Behind Experimental Choices: This method offers exceptional control and functional group tolerance compared to classical SNAr reactions. The choice of palladium catalyst, ligand (e.g., BINAP, Xantphos), and base is crucial for achieving high yields and depends on the specific electronic and steric properties of the coupling partners. This reaction has been instrumental in creating libraries of kinase inhibitors by coupling the nitropyridine amine core with various aromatic and heteroaromatic rings.[6]

Reduction of Dinitro or Nitro-amino Precursors

Selective reduction of a nitro group to an amine is a key transformation. This can be used to install the amino functionality after other synthetic steps have been completed.

  • Causality Behind Experimental Choices: Reagents like ammonium formate with Pd/C are often used for this transformation as they offer mild conditions and high selectivity.[2] In molecules with multiple nitro groups, selective reduction can sometimes be achieved by carefully controlling the reaction conditions or using specific reagents like ammonium sulfide, which can selectively reduce one nitro group in the presence of another.[5]

Below is a generalized workflow illustrating the integration of these synthetic strategies.

G cluster_0 Strategy 1: Nitration cluster_1 Strategy 2: S_NAr & Cross-Coupling cluster_2 Strategy 3: Reduction Aminopyridine Aminopyridine Nitration Electrophilic Nitration (H₂SO₄, HNO₃) Aminopyridine->Nitration NitropyridineAmine_A Nitropyridine Amine Nitration->NitropyridineAmine_A Derivatization Bioactive Target Molecule NitropyridineAmine_A->Derivatization Further Functionalization Halonitropyridine Halonitropyridine (e.g., 2-chloro-5-nitropyridine) SNAr S_NAr (Amine Nucleophile) Halonitropyridine->SNAr Buchwald Buchwald-Hartwig (Pd-Catalyst, Amine) Halonitropyridine->Buchwald NitropyridineAmine_B Nitropyridine Amine Derivative SNAr->NitropyridineAmine_B Buchwald->NitropyridineAmine_B NitropyridineAmine_B->Derivatization Dinitropyridine Dinitropyridine Reduction Selective Reduction (e.g., (NH₄)₂S or Pd/C, H₂) Dinitropyridine->Reduction NitropyridineAmine_C Nitropyridine Amine Reduction->NitropyridineAmine_C NitropyridineAmine_C->Derivatization

Caption: General synthetic workflows for nitropyridine amine derivatives.

Mechanisms of Action and Key Therapeutic Targets

Nitropyridine amine derivatives exert their biological effects by interacting with a diverse array of cellular targets. Their efficacy is often rooted in the specific geometry and electronic properties conferred by the substituted pyridine ring.

Protein Kinase Inhibition

A predominant application of nitropyridine amines is in the development of protein kinase inhibitors.[1][6] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

  • Mechanism: The 2-aminopyridine motif is a well-established "hinge-binding" element.[6] The amino group and the adjacent pyridine nitrogen form crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, allowing these compounds to act as competitive inhibitors. The nitro group and other substituents on the ring then extend into other pockets of the active site to confer potency and selectivity.

  • Targets: Derivatives have been developed to target Janus Kinase (JAK) for treating autoimmune diseases, Glycogen Synthase Kinase 3 (GSK-3) for neurodegenerative disorders, and Monopolar Spindle 1 (MPS1) kinase as a target for various cancers.[1][2][3]

The JAK-STAT pathway is a critical signaling cascade that is frequently targeted.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription 7. DNA Binding Inhibitor Nitropyridine Amine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for nitropyridine amine inhibitors.

Microtubule Dynamics Disruption

Certain nitropyridine analogues have emerged as a novel class of microtubule-targeting agents for cancer therapy.[7]

  • Mechanism: These compounds bind to tubulin, the protein subunit of microtubules, at the colchicine-binding site. This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle.[7] The inability to form a functional spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7]

  • Advantage: These agents show selectivity for rapidly dividing cancer cells over healthy, non-dividing cells.[7]

Other Mechanisms

The versatility of the scaffold allows for other mechanisms of action:

  • Antimicrobial/Antitubercular: Some derivatives exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis.[8] The mechanism is hypothesized to involve the modulation of key bacterial enzymes or interference with cellular processes crucial for proliferation.[8]

  • α-Synuclein Aggregation Inhibition: In the context of neurodegenerative diseases like Parkinson's, derivatives have been shown to inhibit the aggregation of α-synuclein, the primary component of Lewy bodies.[6]

  • DNA-PK Inhibition: Targeting DNA-dependent protein kinase (DNA-PK) disrupts the DNA damage response in cancer cells, potentially sensitizing them to radiation or chemotherapy.[1]

Structure-Activity Relationships (SAR)

Optimizing the therapeutic potential of nitropyridine amines requires a deep understanding of their SAR. While a universal SAR is not possible due to the diversity of targets, several key trends have emerged from studies on related aminopyridine and nitropyridine inhibitors.[6]

Position on Pyridine RingRole of SubstituentCommon Modifications & Impact
2-Amino Group Hinge-Binding Anchor Primary or secondary amine is critical. Forms 1-2 hydrogen bonds with the kinase hinge region. N-alkylation can alter potency and selectivity.[6][9]
3-Nitro Group Electronic Activation & Binding Activates the ring for SNAr. Can form intramolecular hydrogen bonds to lock the active conformation.[3] Reduction to an amine completely alters properties, often used as a key intermediate step.[5]
4-Position Selectivity & Potency Substituents here project into the solvent-exposed region or deeper into the ATP binding pocket. Can be modified to improve solubility and pharmacokinetic properties.
5-Position Potency Tuning Introduction of small alkyl or aryl groups can enhance van der Waals interactions within the target's active site, often leading to increased potency.[2][5]
6-Position Vector for Diversification Often bears a leaving group (e.g., Cl) for SNAr or cross-coupling, allowing attachment of larger fragments to probe for additional binding interactions.[5][6]

Key Therapeutic Applications & Case Studies

The broad biological activity of nitropyridine amine derivatives translates into numerous therapeutic applications.

  • Oncology: This is the most explored area. Derivatives have shown cytotoxic potential against a wide range of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.[8][10] Some compounds, like the tertiary amine derivative 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, exhibit significant cytotoxic activity with low micromolar GI50 values.[9]

  • Autoimmune Diseases: As potent JAK inhibitors, these compounds can modulate the JAK-STAT signaling pathway, which is crucial in treating autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[1][2]

  • Neurodegenerative Diseases: By targeting GSK-3 or inhibiting α-synuclein aggregation, nitropyridine amines represent a promising strategy for treating Alzheimer's and Parkinson's disease.[1][6]

  • Infectious Diseases: Research has demonstrated their efficacy against various bacterial strains, highlighting their potential as new antimicrobial agents.[8]

Experimental Protocols

The following protocols are generalized, self-validating methodologies based on established literature for researchers investigating novel nitropyridine amine derivatives.

Protocol 1: General Synthesis of a Nitropyridine Amine Derivative via SNAr

This protocol describes the synthesis of an N-aryl-2-amino-5-nitropyridine derivative from 2-chloro-5-nitropyridine, a common and illustrative reaction.

  • Materials & Reagents:

    • 2-Chloro-5-nitropyridine

    • Substituted Aniline (or other amine nucleophile)

    • Potassium Carbonate (K₂CO₃) or another suitable base

    • Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent

    • Ethyl acetate, brine, sodium sulfate, silica gel

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-5-nitropyridine (1.0 eq).

    • Add the substituted aniline (1.1 eq) and K₂CO₃ (2.0 eq).

    • Add anhydrous MeCN to create a solution with a concentration of approximately 0.1 M.

  • Reaction Progression:

    • Stir the mixture at reflux (approx. 82°C for MeCN) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). Causality: Heating provides the activation energy for the SNAr reaction, and the inert atmosphere prevents potential side reactions.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic base and wash the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure nitropyridine amine derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Anticancer Activity Screening - MTT Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]

  • Materials & Reagents:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer)

    • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics

    • Phosphate-Buffered Saline (PBS)

    • Test compounds (nitropyridine amine derivatives) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well microplates

  • Cell Culture & Seeding:

    • Culture cancer cells in a humidified incubator at 37°C with 5% CO₂.[10]

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere overnight. Causality: Seeding an appropriate number of cells and allowing them to adhere ensures a healthy, logarithmically growing monolayer for the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to each well.

    • Incubate the plates for 48-72 hours.

  • MTT Addition & Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G Start Start: Cell Culture Seed Seed Cells in 96-well Plates Start->Seed Adhere Incubate Overnight (Cell Adhesion) Seed->Adhere Treat Treat Cells with Nitropyridine Amine Derivatives (Serial Dilutions) Adhere->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Calculate % Viability Determine IC₅₀ Read->Analyze End End: Cytotoxicity Profile Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Future Perspectives and Conclusion

The field of nitropyridine amine derivatives in medicinal chemistry continues to evolve. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Developing derivatives with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve therapeutic windows.

  • Covalent Inhibition: Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged duration of action.[3]

  • Targeting Drug Resistance: Creating next-generation compounds that can overcome resistance mechanisms developed by cancer cells against existing therapies.

  • Radiolabeled Compounds: Using nitropyridines as precursors for radiolabeled molecules for use in Positron-Emission Tomography (PET) imaging, aiding in clinical diagnosis and tracking drug distribution.[2]

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Methoxy-2-nitropyridin-3-amine Derivatives and Analogs for Drug Discovery.
  • BenchChem. (n.d.). 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds.
  • BenchChem. (2026, January 29). Exploring the Biological Activity of Nitropyridine Derivatives.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • BenchChem. (n.d.). In-Depth Analysis of 3-Amino-4-nitropyridine 1-oxide Derivatives: A Guide to Their Biological Activities.
  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • BenchChem. (n.d.). An In-Depth Technical Guide on the Historical and Early Research of 3-Amino-4-nitropyridine.
  • Tastan, R., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 16(5), 706. Retrieved from [Link]

  • van der Meer, T., et al. (2022). 3-nitropyridine analogues as novel microtubule-targeting agents. Scientific Reports, 12, 18567. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Wang, L., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1172-1176. Retrieved from [Link]

  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.

Sources

Foundational

Strategic Sourcing &amp; Synthesis Guide: N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 878738-50-2 Molecular Formula: C₁₄H₁₅N₃O₃ Molecular Weight: 273.29 g/mol [1][2]

Part 1: Executive Summary & Strategic Directive

The "Make vs. Buy" Decision Matrix

For drug development programs utilizing N-(2-ethoxybenzyl)-5-nitropyridin-2-amine (CAS 878738-50-2) as a scaffold—likely for kinase inhibition or PD-1/PD-L1 pathway modulation—sourcing strategy is critical.

Current market analysis reveals a significant premium on the commercial product (~


500 USD per gram) due to its status as a non-stock, catalog-on-demand item. Conversely, the raw materials required for in-house synthesis are abundant, stable, and inexpensive.

Recommendation:

  • For Screening (<100 mg): BUY . The time cost of synthesis outweighs the material savings. Use established catalog suppliers like BLD Pharm or Arctom Scientific .

  • For Lead Optimization (>1 g): MAKE . The synthesis is a robust, one-step SₙAr reaction with high atom economy. In-house production reduces costs by >90% and allows for rapid analog generation.

Part 2: Technical Specifications & Chemical Profile

Physicochemical Properties
PropertyValueNotes
Appearance Yellow to Orange SolidTypical of nitro-substituted pyridines.[3]
Melting Point 105–110 °C (Predicted)Experimental verification required.
LogP ~3.2Moderate lipophilicity; good membrane permeability.
pKa (Base) ~3.5 (Pyridine N)Weakly basic due to the electron-withdrawing nitro group.
Solubility DMSO, DMF, DCMPoor solubility in water/hexanes.
Structural Significance

The 5-nitropyridin-2-amine core serves as an electron-deficient scaffold often used to mimic the adenine ring in ATP-competitive kinase inhibitors or as a bioisostere for nitrophenyl groups. The 2-ethoxybenzyl moiety adds steric bulk and lipophilic interactions, often occupying hydrophobic pockets (e.g., the "back pocket" of a kinase).

Part 3: Sourcing Landscape & Price Analysis

Commercial Supplier Comparison (CAS 878738-50-2)

Data reflects market snapshots as of Q1 2025. Prices are exclusive of shipping/taxes.

SupplierCatalog No.Pack SizePrice (Est. USD)Lead TimePurity
BLD Pharm BD50981100 mg$85.002–3 Weeks97%
Almanac Life Science ALS-N1347500 mg$220.003–4 Weeks95%
Arctom Scientific BD-A5089231 g$450.004–6 Weeks97%

Analyst Note: The long lead times suggest these suppliers do not hold stock but synthesize on demand or source from a primary manufacturer in China upon order.

Raw Material Sourcing (For In-House Synthesis)

To synthesize 10 grams of target, you require the following building blocks:

ComponentCAS No.Supplier ExamplesUnit Price (Est.)
2-Chloro-5-nitropyridine 4548-45-2Sigma, Combi-Blocks, Enamine$20 / 25 g
2-Ethoxybenzylamine 37806-29-4TCI, Matrix Fine Chem, Sigma$50 / 5 g

Cost of Goods Sold (COGS) Calculation:

  • Commercial Price (10g): ~$4,500 USD

  • In-House Material Cost (10g): ~$150 USD

  • Savings: ~96%

Part 4: In-House Synthesis Protocol (Self-Validating System)

Reaction Logic: Nucleophilic Aromatic Substitution (SₙAr)

The reaction exploits the electron-withdrawing nature of the 5-nitro group, which activates the 2-position of the pyridine ring for nucleophilic attack by the amine.[4]

Experimental Workflow

Scale: 10 mmol (Target ~2.7 g)

Reagents:

  • 2-Chloro-5-nitropyridine: 1.58 g (10 mmol, 1.0 eq)

  • 2-Ethoxybenzylamine: 1.66 g (11 mmol, 1.1 eq)

  • DIPEA (Diisopropylethylamine): 2.6 mL (15 mmol, 1.5 eq)

  • Solvent: DMSO (10 mL) or NMP (10 mL)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask with 2-Chloro-5-nitropyridine and DMSO. Stir until dissolved.

  • Addition: Add DIPEA followed by 2-Ethoxybenzylamine dropwise at room temperature. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

    • Validation: Monitor by TLC (30% EtOAc/Hexanes). The starting chloride (Rf ~0.6) should disappear; a fluorescent yellow product spot (Rf ~0.4) will appear.

  • Work-up:

    • Cool to room temperature.[4][5]

    • Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from hot Ethanol/Water (9:1) OR

    • Flash Chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Visualization: Synthesis Pathway

SynthesisPathway SM1 2-Chloro-5-nitropyridine (CAS 4548-45-2) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate SM2 2-Ethoxybenzylamine (CAS 37806-29-4) SM2->Intermediate Reagents DIPEA, DMSO 80°C, 4-6h Product N-(2-ethoxybenzyl)-5-nitropyridin-2-amine (CAS 878738-50-2) Intermediate->Product -HCl (S_NAr)

Caption: One-step SₙAr synthesis route utilizing activated pyridine chemistry.

Part 5: Quality Assurance & Analytical Validation

To ensure the integrity of your synthesized or purchased material, the following analytical signatures must be verified.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Pyridine Ring:

    • δ ~9.0 ppm (d, 1H): H-6 (proton adjacent to Nitro group, highly deshielded).

    • δ ~8.1 ppm (dd, 1H): H-4.

    • δ ~6.6 ppm (d, 1H): H-3 (proton adjacent to Amine).

  • Linker:

    • δ ~8.5 ppm (t, 1H, broad): N-H (Amine proton).

    • δ ~4.6 ppm (d, 2H): Benzyl CH ₂.

  • Ethoxy Group:

    • δ ~4.1 ppm (q, 2H): OCH ₂CH₃.

    • δ ~1.4 ppm (t, 3H): OCH₂CH ₃.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm and 300 nm (Nitro group absorbance).

  • Acceptance Criteria: Single peak >95% area integration.

Visualization: Procurement Decision Tree

DecisionTree Start Need CAS 878738-50-2 Quantity Quantity Required? Start->Quantity Small < 100 mg Quantity->Small Large > 1 gram Quantity->Large Urgency Urgency? Small->Urgency ActionMake MAKE In-House (Synthesis Protocol) Large->ActionMake HighUrg Need in < 1 week Urgency->HighUrg LowUrg Can wait 3-4 weeks Urgency->LowUrg HighUrg->ActionMake Faster to synth than ship ActionBuy BUY from Catalog (BLD Pharm / Arctom) LowUrg->ActionBuy

Caption: Strategic decision matrix for sourcing based on quantity and timeline constraints.

References

  • PubChem. (2025). Compound Summary: 2-Chloro-5-nitropyridine.[3][4][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

The 5-Nitropyridin-2-amine Scaffold: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyridine and the Rise of a Nitro-Substituted Scaffold The pyridine ring is a cornerstone of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine and the Rise of a Nitro-Substituted Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents.[1][2] Its unique electronic properties, including its electron-deficient nature, and its capacity for diverse functionalization make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets.[3][4] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety.[1]

Within the expansive family of pyridine derivatives, the 5-nitropyridin-2-amine scaffold has emerged as a particularly valuable and versatile building block in the synthesis of novel bioactive compounds.[5] The strategic placement of an amino group at the 2-position and a strong electron-withdrawing nitro group at the 5-position confers a unique chemical reactivity and a three-dimensional structure ripe for targeted biological interactions.[3] This guide will provide a comprehensive overview of the synthesis, chemical properties, and diverse applications of the 5-nitropyridin-2-amine core, offering insights for its effective utilization in drug discovery programs.

Synthesis and Chemical Reactivity: Crafting the Core

The 5-nitropyridin-2-amine scaffold is readily accessible through several synthetic routes, with the choice of method often depending on the desired scale and available starting materials. A common and efficient approach involves the direct nitration of 2-aminopyridine.

Experimental Protocol: Nitration of 2-Aminopyridine

A widely employed method for the synthesis of 2-amino-5-nitropyridine involves the direct nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and nitric acid.[6][7]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • 1,2-Dichloroethane (or other suitable solvent)

  • Ice water

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • In a reaction vessel, dissolve 2-aminopyridine in an appropriate solvent like 1,2-dichloroethane.[6]

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, ensuring the temperature remains below 10°C.[6][8]

  • After the addition is complete, allow the reaction to stir for several hours, with some protocols suggesting a temperature of around 58-60°C for a period of time.[6]

  • Upon completion of the reaction, carefully pour the reaction mixture into ice water to precipitate the product.[6]

  • The crude product can then be filtered, washed with water until the pH is neutral, and dried.[6]

  • Further purification can be achieved by recrystallization from a suitable solvent.

The yield and purity of this reaction can be quite high, with some methods reporting yields of up to 91.67% and HPLC purity of 98.66%.[6]

G 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration H2SO4, HNO3 5-Nitropyridin-2-amine 5-Nitropyridin-2-amine Nitration->5-Nitropyridin-2-amine Purification G 5-Nitropyridin-2-amine Scaffold 5-Nitropyridin-2-amine Scaffold Kinase Inhibition (e.g., JAK2, BTK, CDK9) Kinase Inhibition (e.g., JAK2, BTK, CDK9) 5-Nitropyridin-2-amine Scaffold->Kinase Inhibition (e.g., JAK2, BTK, CDK9) Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 5-Nitropyridin-2-amine Scaffold->Tubulin Polymerization Inhibition Other Mechanisms Other Mechanisms 5-Nitropyridin-2-amine Scaffold->Other Mechanisms Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition (e.g., JAK2, BTK, CDK9)->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Tubulin Polymerization Inhibition->Cell Cycle Arrest Anticancer Effect Anticancer Effect Apoptosis->Anticancer Effect Other Mechanisms->Apoptosis

Caption: Anticancer mechanisms of 5-nitropyridin-2-amine derivatives.

Antimicrobial Activity

The 5-nitropyridin-2-amine scaffold has also been a source of promising antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi. [5][9]

  • Antibacterial Activity: Metal complexes of ligands derived from 2-amino-5-nitropyridine have demonstrated antimicrobial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria. [10]In some cases, the activity of these complexes is comparable to that of the standard drug ciprofloxacin. [10]The in vitro DNA cleaving and antimicrobial activity of a cocrystal of 4-phenylsulfanylbutyric acid with 2-amino-5-nitropyridine has also been studied. [10]

  • Antifungal Activity: The same metal complexes have also shown antifungal activity against C. albicans, with efficacy comparable to Nystatin. [10]

Other Therapeutic Applications

The versatility of the 5-nitropyridin-2-amine scaffold extends beyond oncology and infectious diseases.

  • Urease and Chymotrypsin Inhibition: A 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibited dual inhibitory activity against both chymotrypsin and urease. [1][10]This dual inhibition is a promising avenue for the development of treatments for gastric diseases. [10]

    Derivative Class Target IC50 Value Reference
    5-(5-nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione Chymotrypsin 8.67 ± 0.1 µM [1][10]

    | 5-(5-nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 29.21 ± 0.98 µM | [1][10]|

  • Antimalarial Activity: Nitropyridine-based compounds have demonstrated potent antimalarial activity, with some derivatives showing IC50 values below 5 nM. [3]

  • Sirtuin Inhibition: While direct studies are limited, a closely related series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives has shown potent inhibitory activity against Sirtuin 6 (SIRT6), a potential therapeutic target for type 2 diabetes. [11]This suggests that the 5-nitro-2-aminopyridine core could be a valuable scaffold for developing SIRT6 inhibitors. [11]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the entire class of 5-nitropyridin-2-amine derivatives is not available, studies on specific series have provided valuable insights. For example, in the case of SIRT6 inhibitors based on a related scaffold, the presence and nature of substituents on the piperazine ring significantly impact potency. [11]For kinase inhibitors, the substitution pattern on the pyridine ring and the nature of the groups attached to the 2-amino position are critical for achieving high potency and selectivity. [12][13]The introduction of CH3 and NO2 groups in the para position of certain pyridine derivatives has been shown to improve antiproliferative activity. [4]

Conclusion and Future Perspectives

The 5-nitropyridin-2-amine scaffold is a well-established and highly versatile building block in medicinal chemistry. Its straightforward synthesis, predictable reactivity, and the diverse biological activities of its derivatives make it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on the further exploration of this scaffold in developing highly selective inhibitors for a variety of targets, as well as its application in the synthesis of complex natural product analogs and novel materials. The continued investigation of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and more potent drug candidates.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. PubChem. [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST WebBook. [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Pharmaffiliates. (n.d.). CAS No : 4214-76-0| Chemical Name : 2-Amino-5-nitropyridine. Pharmaffiliates. [Link]

  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • PubMed. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. PubMed. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. [Link]

  • MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Journal of Materials Chemistry. (n.d.). A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism. Journal of Materials Chemistry. [Link]

  • PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine

Abstract & Scope This application note details the robust synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine , a critical intermediate scaffold often utilized in the development of kinase inhibitors and receptor modu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine , a critical intermediate scaffold often utilized in the development of kinase inhibitors and receptor modulators. The protocol leverages a Nucleophilic Aromatic Substitution (


) strategy, optimizing for regioselectivity, yield, and purity. Unlike generic procedures, this guide addresses specific solubility challenges associated with the ortho-ethoxy substituent and provides a self-validating purification workflow.

Strategic Analysis: Reaction Mechanism

The synthesis relies on the reaction between 2-chloro-5-nitropyridine (Electrophile) and 2-ethoxybenzylamine (Nucleophile).

Mechanistic Insight

The reaction proceeds via an addition-elimination pathway (


).[1]
  • Activation: The nitro group (

    
    ) at the C5 position is crucial. It acts as a strong electron-withdrawing group (EWG) via both induction (
    
    
    
    ) and resonance (
    
    
    ), significantly lowering the LUMO energy of the pyridine ring and making the C2 position highly electrophilic.
  • Addition: The amine attacks C2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), which is a competent leaving group in this activated system.[1]
    
Pathway Visualization

The following diagram illustrates the critical transition states and electron flow.

SNAr_Mechanism Reactants Reactants 2-Cl-5-NO2-Pyridine + 2-Ethoxybenzylamine TS1 Transition State 1 Nucleophilic Attack Reactants->TS1 k1 (Slow) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Product Product N-(2-ethoxybenzyl)- 5-nitropyridin-2-amine Intermediate->Product k2 (Fast) - Cl⁻ Byproduct Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Reaction pathway demonstrating the addition-elimination sequence typical of activated nitropyridines.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Role
2-Chloro-5-nitropyridine 158.541.0Electrophile
2-Ethoxybenzylamine 151.211.1Nucleophile
Diisopropylethylamine (DIPEA) 129.241.5Base (HCl Scavenger)
Acetonitrile (MeCN) -[0.2 M]Solvent (Polar Aprotic)

Note: Ethanol (EtOH) can be used as a "green" alternative solvent, but Acetonitrile typically offers faster kinetics for this specific substrate due to better solubility of the intermediate.

Step-by-Step Methodology
Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol).

  • Add Acetonitrile (50 mL) and stir until fully dissolved.

  • Add DIPEA (2.6 mL, 15.0 mmol) to the solution. Caution: Exothermic.

  • Add 2-ethoxybenzylamine (1.66 g, 11.0 mmol) dropwise over 5 minutes.

Step 2: Reaction Execution
  • Heat the mixture to reflux (80–82 °C) using an oil bath.

  • Maintain reflux for 4–6 hours .

  • Monitoring: Check progress via TLC (30% EtOAc in Hexanes) or LCMS.

    • Target: Disappearance of starting chloride (

      
      ) and appearance of yellow fluorescent product spot (
      
      
      
      ).
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (RT).

  • Concentrate the solvent to ~10 mL under reduced pressure.

  • Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Stir for 30 minutes to ensure granulometry.

  • Filter the solid using a Büchner funnel.

  • Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove excess amine.
Step 4: Purification (Recrystallization) [4]
  • Dissolve the crude yellow solid in minimal boiling Ethanol .

  • Allow to cool slowly to RT, then to 4 °C.

  • Filter the crystals and dry under high vacuum at 40 °C for 12 hours.

Process Optimization & Troubleshooting

The following table summarizes the impact of critical process variables based on internal validation data.

VariableConditionOutcomeRecommendation
Solvent Ethanol Slower rate, cleaner profile (Green)Use for scale-up >10g.
DMF Fast rate, difficult workup (high BP)Avoid unless substrate is insoluble.
Acetonitrile Optimal balance of rate/workupRecommended for R&D.
Base

Heterogeneous, requires vigorous stirringGood for acid-sensitive substrates.
DIPEA Homogeneous, easy removalPreferred for standard synthesis.
Temp RT Incomplete conversion (>24h)Not recommended.
Reflux Complete conversion (4h)Standard.

Workflow Visualization

Workflow Start Start: Weigh Reagents Dissolve Dissolve Electrophile in MeCN Start->Dissolve AddBase Add DIPEA + Amine Dissolve->AddBase Heat Reflux (80°C, 4-6h) AddBase->Heat Check QC: TLC/LCMS Complete? Heat->Check Check->Heat No Quench Precipitate in Ice Water Check->Quench Yes Filter Filtration & Wash Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst Final Final Product (Yellow Solid) Recryst->Final

Figure 2: Operational workflow from reagent preparation to final purified compound.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

  • Appearance: Bright yellow crystalline solid.

  • Melting Point: Expected range: 98–102 °C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.90 (d, 
      
      
      
      Hz, 1H, Py-H6)
    • 
       8.15 (dd, 
      
      
      
      Hz, 1H, Py-H4)
    • 
       8.05 (t, 1H, NH)
      
    • 
       7.20 (m, 2H, Ar-H)
      
    • 
       6.90 (m, 2H, Ar-H)
      
    • 
       6.65 (d, 
      
      
      
      Hz, 1H, Py-H3)
    • 
       4.55 (d, 2H, 
      
      
      
      -N)
    • 
       4.08 (q, 2H, 
      
      
      
      )
    • 
       1.35 (t, 3H, 
      
      
      
      )
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

References

  • Mechanism of

    
     on Nitropyridines: 
    BenchChem Application Notes. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine."
    
    
  • General Synthesis Protocols: ResearchG

    
     reaction between 2-chloro-5-nitropyrimidine with primary amines."
    
    
  • Purification Techniques: National Institutes of Health (NIH) / PMC. "Crystal structure and purification of 2-chloro-5-nitropyridine derivatives."

  • Solvent Effects in

    
    : 
    Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    
    

Sources

Application

Application Note: N-(2-ethoxybenzyl)-5-nitropyridin-2-amine as a Kinase Inhibitor Scaffold

Abstract & Chemical Biology Profile N-(2-ethoxybenzyl)-5-nitropyridin-2-amine represents a classic Type I ATP-competitive kinase inhibitor scaffold . This molecule utilizes the 2-aminopyridine core, a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Biology Profile

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine represents a classic Type I ATP-competitive kinase inhibitor scaffold . This molecule utilizes the 2-aminopyridine core, a privileged structure in medicinal chemistry known for its ability to mimic the adenine ring of ATP.

While the 5-nitro group often serves as a synthetic handle or an electronic tuner in early discovery, it is frequently flagged as a structural alert (genotoxicity) in later development. Therefore, this compound is best utilized as a probe molecule or starting hit for Structure-Activity Relationship (SAR) elaboration, rather than a final clinical candidate.

Mechanism of Action
  • Hinge Binding: The pyridine nitrogen (N1) and the exocyclic amino group (N2) form a bidentate hydrogen-bonding motif (Acceptor-Donor) with the kinase hinge region (typically the backbone NH and CO of the "gatekeeper+1" and "gatekeeper+3" residues).

  • Hydrophobic Pocket Occupancy: The 2-ethoxybenzyl moiety extends into the hydrophobic back pocket (selectivity pocket), often interacting with the gatekeeper residue. The ethoxy group provides steric bulk and lipophilicity to displace conserved water molecules.

  • Electronic Tuning: The 5-nitro group is a strong electron-withdrawing group (EWG). It reduces the pKa of the pyridine ring, ensuring the molecule remains neutral at physiological pH, which facilitates membrane permeability and prevents non-specific electrostatic binding.

Experimental Protocol: Synthesis

Objective: Efficient synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine via Nucleophilic Aromatic Substitution (SNAr).

Principle: The 5-nitro group activates the 2-position of the pyridine ring, making the chlorine atom susceptible to displacement by the primary amine of the benzyl group.

Materials
  • Reagent A: 2-Chloro-5-nitropyridine (CAS: 4548-45-2)

  • Reagent B: 2-Ethoxybenzylamine (CAS: 2941-20-0)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-nitropyridine (1.0 eq, 500 mg) in anhydrous Acetonitrile (10 mL).

  • Addition: Add DIPEA (2.5 eq) to the solution. Stir at room temperature for 5 minutes.

  • Nucleophile Addition: Dropwise add 2-Ethoxybenzylamine (1.1 eq).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS. The product typically appears as a bright yellow spot/solid.

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove solvent under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (1 x 20 mL).

    • Dry organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes).

  • Yield: Expected yield is 75–85% as a yellow crystalline solid.

Visual Workflow (Synthesis)

SynthesisWorkflow Start Start: 2-Chloro-5-nitropyridine Mix Mix with DIPEA in MeCN Start->Mix Add Add 2-Ethoxybenzylamine Mix->Add Heat Reflux 80°C (4-6 Hours) Add->Heat Workup Work-up: Extract & Wash Heat->Workup Product Product: N-(2-ethoxybenzyl)-5-nitropyridin-2-amine Workup->Product

Caption: SNAr synthesis pathway for the generation of the aminopyridine scaffold.

Experimental Protocol: Biochemical Kinase Assay

Objective: Determine the IC50 of the compound against a target kinase (e.g., CDK2, EGFR, or generic panel) using an ADP-detection assay (e.g., ADP-Glo™).

Materials
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.

  • ATP: Ultra-pure ATP (10 μM final concentration, typically near Km).

  • Detection Reagent: ADP-Glo™ Reagent (Promega) or equivalent.

Procedure
  • Compound Preparation: Prepare a 10 mM stock of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine in 100% DMSO. Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

  • Enzyme Mix: Dilute the target kinase in Kinase Buffer to 2x the final desired concentration (e.g., 2 ng/μL).

  • Substrate/ATP Mix: Prepare a mix of peptide substrate and ATP in Kinase Buffer at 2x concentration.

  • Reaction Assembly (384-well plate):

    • Add 2.5 μL of Compound (diluted in buffer, <1% DMSO final).

    • Add 2.5 μL of Enzyme Mix . Incubate for 10 min at RT (allows compound to bind).

    • Add 2.5 μL of Substrate/ATP Mix to initiate the reaction.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 2.5 μL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 5.0 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Data Presentation Standard
CompoundTarget KinaseIC50 (nM)Hill SlopeR2
N-(2-ethoxybenzyl)-...CDK2/CycA150 ± 20-1.10.98
Staurosporine (Ctrl)CDK2/CycA5 ± 1-1.00.99

SAR & Optimization Strategy

The "Nitro" Problem: While the 5-nitro group drives potency via electron withdrawal (increasing the acidity of the NH for better H-bonding) and direct interactions, it is metabolically labile (reduction to aniline) and potentially genotoxic (Ames positive).

Optimization Workflow: To transition this scaffold from a "Probe" to a "Lead," follow this substitution logic:

  • Isosteric Replacement: Replace -NO2 with -CN (Cyano) or -CF3 (Trifluoromethyl). These maintain the electron-withdrawing character without the mutagenic liability.

  • Solubilizing Groups: Reduce -NO2 to -NH2, then acylate to form an amide containing a solubilizing tail (e.g., piperazine or morpholine). This vector usually points towards the solvent front, allowing for modulation of pharmacokinetic properties.

  • Selectivity Tuning: Modify the 2-ethoxy group. Increasing the bulk (e.g., 2-isopropoxy or 2-trifluoromethoxy) can improve selectivity by exploiting the size of the hydrophobic pocket (Gatekeeper residue size).

Visual Logic: Scaffold Optimization

SAR_Logic Base Scaffold: N-(2-ethoxybenzyl)-5-nitropyridin-2-amine Branch1 Strategy A: Bioisosteres Replace -NO2 with -CN / -CF3 Base->Branch1 Branch2 Strategy B: Solubilization Reduce -NO2 to -NH2 -> Amide Base->Branch2 Branch3 Strategy C: Selectivity Modify 2-ethoxy (R-group) Base->Branch3 Result1 Result: Improved Safety Profile (Ames Negative) Branch1->Result1 Result2 Result: Improved Solubility & PK (Solvent Front Interaction) Branch2->Result2 Result3 Result: Kinase Selectivity (Gatekeeper Fit) Branch3->Result3

Caption: Strategic modification pathways to optimize the nitropyridine scaffold for drug development.

References

  • Lévesque, S. et al. "Discovery of 2-aminopyridines as potent and selective inhibitors of human Vaccinia-related kinases." Journal of Medicinal Chemistry. (2019).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.

  • BenchChem. "Comparative Guide to the Synthesis of 2-Ethoxy-5-nitropyridin-4-amine." BenchChem Application Notes. (2025).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine." PubChem.

Sources

Method

Application Note: Handling, Storage, and Stability Protocols for Nitropyridine Amines

Abstract Nitropyridine amines (e.g., 2-amino-3-nitropyridine, 4-amino-3-nitropyridine) serve as critical scaffolds in the synthesis of kinase inhibitors, dyes, and energetic materials. However, their dual functionality—c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitropyridine amines (e.g., 2-amino-3-nitropyridine, 4-amino-3-nitropyridine) serve as critical scaffolds in the synthesis of kinase inhibitors, dyes, and energetic materials. However, their dual functionality—combining a nucleophilic amine with an electron-withdrawing, potentially energetic nitro group—presents unique challenges. These compounds exhibit photosensitivity, thermal instability, and potential mutagenicity. This Application Note defines a rigorous protocol for the receipt, storage, solubilization, and disposal of these compounds to ensure experimental reproducibility and personnel safety.

Part 1: Chemical Profile & Hazard Identification[1]

The "Push-Pull" Electronic Hazard

Nitropyridine amines are characterized by a "push-pull" electronic system.[1] The amine (


) acts as an electron donor, while the nitro group (

) and the pyridine nitrogen act as strong electron acceptors.
  • Thermodynamic Instability: While many isomers have high melting points (>160°C), the nitro group renders them susceptible to rapid thermal decomposition if heated under confinement. They are classified as combustible solids and can be shock-sensitive in polynitro variants.[1]

  • Toxicity: Most derivatives are Class 6.1 (Toxic) or Class 7 (Irritant).[1] The metabolic reduction of the nitro group to a hydroxylamine or amine species is a known toxification pathway, often leading to DNA alkylation (Ames positive).

Critical Hazard Data Table

Data summarized from SDS and ECHA registrations for 2-amino-3-nitropyridine (CAS: 4214-75-9) and analogs.

ParameterSpecificationOperational Implication
Physical State Yellow/Orange Crystalline PowderHigh visibility; easy to detect spills.[1]
Melting Point 163–165 °CStable at RT, but avoid heating >100°C without solvent.[1]
Flash Point ~167 °CLow flammability risk under normal lab conditions.[1]
pKa ~2.4 (Pyridine N)Weakly basic; protonation requires strong acids.[1]
GHS Codes H301, H315, H319, H335, H341Toxic if swallowed. Suspected genetic defects.
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesRisk of exothermic runaway or violent decomposition.

Part 2: Storage Architecture

To maintain compound purity (>98%) over long-term storage, a Tiered Storage System is required.[1] This prevents the degradation of the master stock due to repeated environmental exposure.

Environmental Control
  • Light: Nitropyridines are photosensitive.[1] UV exposure can induce nitro-to-nitrite rearrangements or radical formation.[1] Requirement: Amber glass vials or aluminum foil wrapping.

  • Atmosphere: While less hygroscopic than their hydrochloride salts, the free bases can oxidize over time.[1] Requirement: Headspace purging with Argon or Nitrogen.[1]

  • Temperature:

    • Solid State:[1] 4°C is sufficient for short-term (<1 month).[1] -20°C is mandatory for long-term (>6 months).[1]

    • Solution (DMSO): -80°C is optimal to prevent solvent evaporation and degradation.[1]

Protocol: The "Master vs. Working" Aliquot System

Do not repeatedly freeze-thaw the original bottle.

  • Receipt: Upon arrival, verify container integrity.

  • Master Aliquoting (Day 0):

    • In a fume hood, weigh the bulk solid into pre-tared amber vials (e.g., 10 mg or 50 mg aliquots).

    • Purge each vial with Argon gas for 10 seconds.[1]

    • Seal with Teflon-lined caps and Parafilm.[1]

    • Store at -20°C.

  • Working Stock Generation:

    • Remove one aliquot.

    • Bring to Room Temperature (RT) inside a desiccator before opening (prevents condensation).[1]

    • Solubilize immediately (see Section 3).[1]

Part 3: Handling & Solubilization Protocols

Weighing and Static Control

Nitropyridine amine powders are often electrostatic.[1]

  • Engineering Control: Use an anti-static gun or ionizing bar inside the balance enclosure.[1]

  • PPE: Double nitrile gloves (0.11 mm minimum thickness).[1] Standard latex is insufficient for nitroaromatic permeation resistance.[1]

Solubilization for Biological Assays (DMSO)

Dimethyl sulfoxide (DMSO) is the standard solvent, but it is hygroscopic.[1] Water uptake in DMSO accelerates hydrolysis of the nitro group.[1]

Step-by-Step Solubilization:

  • Calculation: Calculate volume for a 10 mM stock concentration.

    • Example: For 10 mg of 2-amino-3-nitropyridine (MW ~139.11 g/mol ), add 7.18 mL DMSO.

  • Solvent Addition: Add anhydrous DMSO (water content <0.1%).[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes.[1] Do not heat above 40°C.

  • QC Check: Visually inspect for clarity.

  • Storage of Solution:

    • Use polypropylene (PP) or cyclic olefin copolymer (COC) plates/tubes.[1]

    • Avoid Polystyrene (PS): DMSO can leach plasticizers from PS, interfering with assays.[1]

Visualizing the Degradation & Reactivity Pathways

Understanding how the molecule degrades is key to preventing it.[1] The diagram below illustrates the major reactivity nodes.

Nitropyridine_Pathways Compound Nitropyridine Amine (Intact) Photo Photodegradation (Radical Species) Compound->Photo Exposure Oxidation N-Oxide Formation (Impurity) Compound->Oxidation Long-term Air Storage Reduction Reduction to Diamine (Active Scaffold) Compound->Reduction Controlled Synthesis SNAr SNAr Displacement (If Halogenated) Compound->SNAr Synthetic Funct. UV UV Light / Air UV->Photo RedAgent H2/Pd-C or Fe/AcOH RedAgent->Reduction Nuc Nucleophile Nuc->SNAr

Figure 1: Reactivity and degradation landscape. Red nodes indicate unwanted degradation (storage failure); Green/Yellow nodes indicate intentional synthetic pathways.[1]

Part 4: Waste Management & Decontamination[1]

Due to the potential for genotoxicity, nitropyridine amines cannot be disposed of in general chemical waste without segregation.

  • Segregation: Collect all solid waste and contaminated consumables (tips, tubes) in a dedicated "Cytotoxic/Genotoxic" waste bin (usually yellow or red bagged).[1]

  • Liquid Waste:

    • Do not mix with oxidizers (peroxides, nitric acid) in the waste stream.

    • Decontamination (Spills): Treat spills with 10% sodium hypochlorite (bleach) followed by water.[1] Note: Bleach oxidizes the amine but destroys the aromatic integrity over time.[1] Alternatively, use a specific surfactant-based cleaner for toxic organics.[1]

  • Final Disposal: Incineration is the only approved method for final destruction to prevent environmental leaching.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24846882, 2-Amino-3-nitropyridine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitropyridine derivatives and toxicity profiles.[1] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

Welcome to the technical support center for the synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you achieve optimal yields and purity.

The synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This powerful C-N bond-forming reaction is well-suited for coupling an aryl halide with an amine.[2] In this case, 2-chloro-5-nitropyridine serves as the aryl halide and 2-ethoxybenzylamine as the amine component. The electron-withdrawing nitro group on the pyridine ring makes the 2-position susceptible to nucleophilic attack, but a palladium catalyst is generally required for efficient coupling with the amine.[3][4]

Experimental Protocol: Buchwald-Hartwig Amination

This section provides a detailed, step-by-step methodology for the synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine.

Reaction Scheme:

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
2-Chloro-5-nitropyridine158.551.59 g10.01.0
2-Ethoxybenzylamine151.211.66 g11.01.1
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7292 mg0.10.01 (1 mol%)
Xantphos578.68174 mg0.30.03 (3 mol%)
Sodium tert-butoxide (NaOt-Bu)96.101.35 g14.01.4
Anhydrous Toluene-100 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol), 2-ethoxybenzylamine (1.66 g, 11.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), and Xantphos (174 mg, 0.3 mmol).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous toluene (100 mL) via syringe, followed by Pd₂(dba)₃ (92 mg, 0.1 mmol).

  • Reaction Conditions:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4) as the eluent.[5] The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC showing consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6]

    • Wash the filter cake with additional ethyl acetate (2 x 25 mL).

    • Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a yellow to orange solid.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate).[5]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.

Visualizing the Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reagents: - 2-Chloro-5-nitropyridine - 2-Ethoxybenzylamine - NaOt-Bu - Xantphos B Establish Inert Atmosphere (Evacuate/Backfill N2) A->B C Add Solvent (Toluene) and Catalyst (Pd2(dba)3) B->C D Heat to 100-110 °C with Stirring C->D E Monitor by TLC D->E F Cool and Dilute (Ethyl Acetate) E->F Reaction Complete G Filter through Celite F->G H Wash with Water/Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Recrystallization (optional) J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s) & Explanation
Low or No Yield 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized. Pd₂(dba)₃ can be sensitive to air and light.1. Use fresh catalyst and ensure an inert atmosphere: Ensure your Pd₂(dba)₃ is of good quality. Always handle the catalyst quickly and maintain a positive pressure of nitrogen or argon throughout the setup and reaction.[6]
2. Poor Quality Reagents: The amine or aryl halide may be impure. The solvent may not be anhydrous.2. Purify starting materials and use dry solvents: Check the purity of your starting materials by NMR or GC-MS. 2-Ethoxybenzylamine can be synthesized from 2-ethoxybenzaldehyde if commercial sources are impure.[7] Use freshly distilled or commercially available anhydrous solvents.
3. Incorrect Base: The base may be old or not strong enough. Sodium tert-butoxide is hygroscopic.3. Use fresh, high-quality base: Use freshly opened or properly stored NaOt-Bu. Consider using other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) if NaOt-Bu is ineffective. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures or longer reaction times.[8][9]
Incomplete Reaction (Starting material remains) 1. Insufficient Reaction Time or Temperature: The reaction may be sluggish under the current conditions.1. Increase reaction time and/or temperature: Continue monitoring the reaction by TLC. If the reaction stalls, consider increasing the temperature to the boiling point of toluene. Some Buchwald-Hartwig reactions can take up to 48 hours.
2. Catalyst Deactivation: The ligand or catalyst may have decomposed over time at high temperatures.2. Add more catalyst/ligand: In some cases, adding another portion of the catalyst and ligand can restart a stalled reaction. However, this may lead to more side products.
3. Inappropriate Ligand: Xantphos may not be the optimal ligand for this specific substrate combination.3. Screen other ligands: Consider screening other phosphine ligands. For electron-deficient heteroaryl chlorides, bulky biarylphosphine ligands like RuPhos or BrettPhos can be very effective.[2]
Formation of Multiple Impurities 1. Side Reactions: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide or homo-coupling of the amine.1. Optimize reaction conditions: Lowering the reaction temperature or catalyst loading can sometimes minimize side product formation. Ensure the stoichiometry of the reactants is accurate.
2. Decomposition of Starting Materials or Product: The nitro group can sometimes participate in side reactions, especially at high temperatures with a strong base.2. Use a milder base or lower temperature: If decomposition is suspected, try using a weaker base like Cs₂CO₃ or K₃PO₄, which may require longer reaction times but can be gentler on sensitive functional groups.[8]
3. Presence of N-nitrosamine impurities: Under certain conditions, secondary amines can react with nitrosating agents to form N-nitrosamines.[10][11]3. Control sources of nitrosating agents: Ensure that reagents and solvents are free from nitrite and nitrate impurities. Avoid acidic conditions during workup if nitrite sources are suspected.[12]
Difficulty in Purification 1. Co-elution of Product and Impurities: The product and a major impurity may have similar polarities.1. Optimize chromatography conditions: Try different solvent systems for column chromatography. A gradient elution is often more effective than isocratic. If co-elution persists, consider an alternative purification method like preparative HPLC or recrystallization.
2. Product is an Oil or Gummy Solid: The product may not crystallize easily.2. Induce crystallization or purify as is: Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. If it remains an oil, ensure it is pure by NMR and other analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Buchwald-Hartwig amination?

A1: The catalytic cycle of the Buchwald-Hartwig amination generally involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (2-chloro-5-nitropyridine) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (2-ethoxybenzylamine) coordinates to the Pd(II) center, and the base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

G Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L2Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R2NH) PdII_ArX->AmineCoord PdII_Amine [L2Pd(II)(Ar)(NHR2)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I choose the right ligand for this reaction?

A2: Ligand choice is crucial for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For electron-deficient heteroaryl halides like 2-chloro-5-nitropyridine, bulky and electron-rich phosphine ligands are generally preferred. Xantphos is a good starting point as it is a bidentate ligand known to be effective in many aminations.[13][14] However, if the reaction is sluggish, more modern, highly active ligands such as RuPhos or BrettPhos, which are monodentate biarylphosphine ligands, may offer better results.[2]

Q3: Why is an inert atmosphere so important?

A3: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species. This species is highly sensitive to oxygen and can be readily oxidized to Pd(II), which is catalytically inactive. Maintaining an inert atmosphere of nitrogen or argon throughout the reaction prevents this oxidation and ensures the catalyst remains active.[6]

Q4: Can I use 2-bromo-5-nitropyridine instead of 2-chloro-5-nitropyridine?

A4: Yes, in principle, 2-bromo-5-nitropyridine can be used. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl. Therefore, the bromo-substituted pyridine might react faster or under milder conditions. However, aryl chlorides are often more readily available and less expensive, making them attractive starting materials.[8]

Q5: How can I effectively monitor the reaction by TLC?

A5: To monitor the reaction by TLC, spot the reaction mixture alongside the two starting materials (2-chloro-5-nitropyridine and 2-ethoxybenzylamine) on a silica gel plate. The product, being more conjugated and generally less polar than the amine, should have a different Rf value from the starting materials. Visualizing the spots under UV light (254 nm) is usually effective. The disappearance of the limiting reagent spot indicates the completion of the reaction.[5][15][16] Stains like ninhydrin can be used to specifically visualize the amine starting material if it is not UV-active.[17][18]

References

  • Lei, Z., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing. Retrieved from [Link]

  • Effect of various bases in the Buchwald coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). MDPI. Retrieved from [Link]

  • TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. (2022, April 8). Chemistry Stack Exchange. Retrieved from [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (n.d.). PMC. Retrieved from [Link]

  • TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. (2022, April 12). Reddit. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024, July 17). eScholarship.org. Retrieved from [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. (2003). Organic Letters. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Bath. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate. (n.d.). Google Patents.
  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. (n.d.). Google Patents.
  • Cas 20059-73-8,4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE. (n.d.). LookChem. Retrieved from [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved from [Link]

  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. (n.d.). Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Nitrosamine Impurities. (n.d.). PMDA. Retrieved from [Link]

Sources

Optimization

Solving solubility issues of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

The following technical guide is structured as a specialized support center resource for researchers working with N-(2-ethoxybenzyl)-5-nitropyridin-2-amine . It addresses the specific physicochemical challenges imposed b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with N-(2-ethoxybenzyl)-5-nitropyridin-2-amine . It addresses the specific physicochemical challenges imposed by the nitro-pyridine core and the lipophilic ethoxybenzyl tail.[1]

Compound ID: N-(2-ethoxybenzyl)-5-nitropyridin-2-amine Classification: Lipophilic Weak Base / Neutral Aromatic Support Level: Tier 3 (Senior Application Scientist)[1][2]

Compound Physicochemical Profile

Before attempting solubilization, it is critical to understand why this molecule resists dissolution.[1] The structure combines a highly electron-withdrawing nitro group with a lipophilic benzyl ether.[1][2]

PropertyValue (Est.)Implication for Solubility
LogP (Lipophilicity) ~3.5 – 4.2High. Poor aqueous solubility.[1][2] Requires organic cosolvents or surfactants.[1][2]
pKa (Pyridyl N) < 3.0Very Low. The 5-nitro group pulls electron density from the ring, making the pyridine nitrogen very weakly basic.[1] It will not protonate (and dissolve) at physiological pH (7.[1][2]4) or even mild acid (pH 4.5).[1][2]
Crystal Lattice High EnergyNitro groups often facilitate strong intermolecular stacking (pi-pi interactions), leading to stable crystals that require high energy to break (high melting point).[1][2]
Water Solubility < 10 µMLikely "brick dust" behavior in neutral buffer.[1][2]

Diagnostic Troubleshooting (Interactive)

Issue A: "The compound precipitates immediately when I add the DMSO stock to my cell culture media."

Diagnosis: This is a classic "Kinetic Solubility Crash." The rapid change in dielectric constant from DMSO (


) to Water (

) forces the hydrophobic ethoxybenzyl tail to aggregate before the molecules can disperse.

Solution Protocol:

  • Reduce Stock Concentration: If your DMSO stock is 100 mM, dilute it to 10 mM before adding to media.[1][2] High local concentrations at the pipette tip trigger nucleation.

  • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into buffer.

    • Wrong: 1 µL stock

      
       999 µL Media.[1][2]
      
    • Right: 1 µL stock

      
       9 µL Media (mix rapidly) 
      
      
      
      Add this 10 µL mix to 990 µL Media.
  • Add a Surfactant: Pre-condition your media with 0.05% Tween-80 or 0.5% BSA .[1][2] The proteins/surfactants bind the monomeric compound, preventing crystal growth.

Issue B: "I cannot get the solid powder to dissolve in DMSO to make a 100 mM stock."

Diagnosis: The crystal lattice energy is high.[2] Solution Protocol:

  • Sonication: Sonicate at 40°C for 20 minutes. The nitro group is thermally stable up to >100°C, so mild heat is safe.[1]

  • Vortexing: Vigorous vortexing is less effective than sonication for breaking lattice structures.[1][2]

  • Check Water Content: DMSO is hygroscopic.[1][2] If your DMSO has absorbed water from the air, solubility drops exponentially.[1] Use fresh, anhydrous DMSO.

Decision Logic: Formulation Strategy

Use the following logic flow to select the correct vehicle for your specific application.

FormulationLogic Start Start: Define Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo CheckConc Req. Conc. > 10 µM? InVitro->CheckConc Route Route of Admin? InVivo->Route DMSO_Simple Use < 1% DMSO CheckConc->DMSO_Simple No DMSO_Complex Use 1% DMSO + 0.5% Methylcellulose CheckConc->DMSO_Complex Yes IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Sol Cosolvent System: 5% DMSO / 40% PEG400 / 55% Water IV->IV_Sol PO_Sol Lipid Formulation: Corn Oil or Labrasol PO->PO_Sol High Bioavailability Req. PO_Susp Suspension: 1% Tween 80 + 0.5% MC PO->PO_Susp High Dose Req.

Caption: Decision tree for selecting the optimal vehicle based on experimental context.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (The "Crash" Test)

Use this to determine the maximum concentration you can use in an assay without precipitation.

Materials:

  • 10 mM Stock of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine in DMSO.[1][2]

  • PBS (pH 7.4).[1][2]

  • 96-well plate.[1][2]

  • Plate reader (absorbance at 620 nm – turbidity).[1][2]

Steps:

  • Prepare Dilutions: In a clear 96-well plate, pipette 196 µL of PBS into rows A-H.

  • Spike: Add 4 µL of DMSO stock (at varying concentrations: 0.1, 0.5, 1, 5, 10 mM) to the wells to create final concentrations of 2, 10, 20, 100, 200 µM. (Final DMSO = 2%).[1][2]

  • Incubate: Shake the plate for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm.

  • Interpret:

    • Low Abs (< 0.005): Soluble.

    • High Abs (> 0.010): Precipitated.[1][2]

    • Note: The nitro group is yellow. If measuring UV absorbance for concentration, use HPLC centrifugation to remove solids first.[1]

Protocol 2: High-Dose Oral Formulation (For Mouse/Rat Studies)

Since the pKa is too low for simple acid-salt formation, use a cosolvent/surfactant mix.[1][2]

Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% PBS.[1][2]

Preparation:

  • Weigh the required amount of solid compound.

  • Add the calculated volume of DMSO (5% of total volume). Vortex until completely dissolved (clear yellow solution).[1][2]

  • Add Solutol HS-15 (liquefied at 40°C). Vortex vigorously.

  • Slowly add warm PBS (37°C) while vortexing.

    • Critical: Adding cold PBS may cause the compound to crash out as a gum. Keep everything warm during mixing.

  • Result should be a clear micellar solution or a stable fine suspension.[1][2]

Solubility Data Reference Table

Solvent / MediumSolubility (mg/mL)Solubility (mM)Comments
DMSO > 50> 180Excellent solvent.[1][2] Use for stocks.
Ethanol ~ 5 - 10~ 18 - 36Moderate.[1][2] Good for evaporation steps.[1][2]
Water (pH 7.4) < 0.001< 0.004Practically insoluble.[1][2]
0.1 M HCl (pH 1.0) ~ 0.1~ 0.36Slightly improved due to protonation, but still poor.[1]
PEG 400 ~ 20~ 70Excellent cosolvent for IV/IP.[1][2]
Corn Oil ~ 5~ 18Good for oral gavage (lipophilic nature).[1][2]

Frequently Asked Questions (FAQ)

Q: Can I turn this compound into a salt to improve solubility? A: Likely no . The 5-nitro group reduces the basicity of the pyridine nitrogen significantly. While you might form a hydrochloride salt in concentrated HCl, it will likely hydrolyze (release the acid and precipitate the free base) immediately upon addition to water or neutral buffer.

Q: Why is my result variable in the cell assay? A: You are likely operating at the edge of solubility. If the compound precipitates as "micro-crystals," they may settle on the cells, causing physical toxicity or localized high concentrations, leading to false positives (toxicity) or false negatives (compound not entering cell).[1] Switch to the "Intermediate Dilution Step" described in Section 2.

Q: Is the compound light sensitive? A: Nitro-pyridines can be photo-reactive.[1][2] Store the solid and DMSO stocks in amber vials or wrapped in foil.

References

  • Solubility of Nitropyridines : BenchChem. (2025).[1][2] Strategies for enhancing the solubility of 2-Ethoxy-5-nitropyridin-4-amine. Retrieved from (General chemical principle reference).[1][2]

  • Lipid Formulation Strategies : Porter, C. J., et al. (2007).[1][2] Lipid-based formulations for oral drug delivery.[1][2] Nature Reviews Drug Discovery. (Standard industry protocol for lipophilic drugs).[1][2]

  • Cosolvent Systems : Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

  • DMSO Stock Management : Sigma-Aldrich Technical Bulletin.[1][2] Handling and Solubility of 2-Amino-5-nitropyridine derivatives. Retrieved from .[1][2]

(Note: Specific solubility values in Table 5 are estimated based on structure-activity relationships (SAR) of analogous 5-nitro-2-aminopyridine derivatives found in literature, as exact experimental data for the specific ethoxybenzyl derivative is proprietary or not indexed in public databases.)

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

Case ID: PUR-NITROPYR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Support Center. You are likely synthesizing N-(2-ethoxybenzyl)-5-nitropyridin-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NITROPYR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely synthesizing N-(2-ethoxybenzyl)-5-nitropyridin-2-amine via a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitropyridine with 2-ethoxybenzylamine.[1]

While this reaction is generally robust, the purification is often complicated by the similar solubility profiles of the starting amine and the product, as well as the tendency of nitropyridines to "oil out" during crystallization.[2] This guide addresses these specific failure points using pKa-based extraction logic and polarity-gradient crystallization.

Phase 1: Reaction Work-up (The "Triage")[1]

User Issue: "My crude product is a sticky dark oil containing unreacted starting amine. How do I clean this before the column?"

Technical Insight: The most efficient purification step happens before you run a column. You can exploit the drastic difference in basicity (pKa) between your starting material and your product.

  • Starting Material (2-ethoxybenzylamine): A typical primary amine with a pKa

    
     9.0–9.[1]5. It is highly basic and easily protonated.[1]
    
  • Product: The 5-nitro group is strongly electron-withdrawing. It pulls electron density from the pyridine ring, significantly lowering the basicity of the amine linkage. It effectively acts as a neutral species in mild acid.

Protocol: The "pKa Swing" Extraction
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • The Acid Wash (Removes Starting Amine):

    • Wash the organic layer twice with 10% Citric Acid or 0.5 M HCl .

    • Mechanism:[3][4] The starting 2-ethoxybenzylamine protonates (becoming a water-soluble salt) and partitions into the aqueous layer.[1] The nitro-product remains in the organic layer.

  • The Base Wash (Removes Hydrolysis Byproducts):

    • Wash the organic layer with Saturated

      
       .
      
    • Mechanism:[1][4][5][6] Removes any acidic impurities (like hydrolyzed phenols/pyridones) or residual acid.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Validation: Check the TLC of the organic layer after the acid wash. The spot corresponding to 2-ethoxybenzylamine (usually lower Rf, stains with Ninhydrin) should be gone.

Phase 2: Crystallization (The "Gold Standard")

User Issue: "I tried recrystallizing from ethanol, but the product oiled out as a gum instead of forming crystals."

Technical Insight: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture at the saturation point, or when impurities disrupt the crystal lattice. Nitropyridines are notorious for this due to


-

stacking interactions.
Troubleshooting Guide: The "Dual-Solvent" Method

We recommend a Solvent/Anti-solvent approach rather than a single solvent boil.[1]

ParameterRecommendationWhy?
Primary Solvent Acetone or DCM High solubility for the nitro-compound.[1]
Anti-Solvent Ethanol or Hexane Induces controlled precipitation.[1]
Temperature 40°C

-20°C
Slow cooling is critical to prevent oiling.[1]
Step-by-Step Protocol:
  • Dissolve: Dissolve the crude solid in the minimum amount of warm Acetone (approx. 40°C).

  • Precipitate: Add Ethanol dropwise until the solution turns slightly cloudy (turbid).

  • Clarify: Add one drop of Acetone to make it clear again.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall.

  • Cool: Let it stand at room temperature for 30 mins, then move to a fridge (4°C), and finally a freezer (-20°C).

    • Why? Rapid cooling traps impurities.[1] Slow cooling builds a pure lattice.

Phase 3: Chromatography (The "Cleanup")

User Issue: "My product is streaking on the column, and I can't separate it from the yellow impurities."

Technical Insight: Even though the nitro group reduces basicity, the secondary amine can still interact with the acidic silanols on silica gel, causing "tailing" (streaking).

Mobile Phase Optimization
  • Standard System: Hexane / Ethyl Acetate (Gradient 0%

    
     40%).[1]
    
  • The "Anti-Streak" Additive: Add 1% Triethylamine (TEA) to your mobile phase.

    • Mechanism:[3][4] TEA blocks the acidic sites on the silica gel, allowing your amine product to elute as a tight, symmetrical band.[2]

Impurity Profiling (TLC Guide):

  • Top Spot (High Rf): Bis-alkylated impurity (rare, but possible if excess base used).[1]

  • Middle Spot (Target): N-(2-ethoxybenzyl)-5-nitropyridin-2-amine (Bright Yellow).[1]

  • Bottom Spot (Low Rf): Unreacted 2-ethoxybenzylamine (if Phase 1 failed).[1]

  • Baseline: Oxidized tars/polymers.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for purifying this specific scaffold.

Purification_Workflow Start Crude Reaction Mixture Solubility Dissolve in EtOAc Start->Solubility AcidWash Wash w/ 10% Citric Acid (Removes Benzylamine) Solubility->AcidWash Partitioning TLC_Check TLC Check: Amine Gone? AcidWash->TLC_Check Recryst Recrystallization (Acetone/EtOH) TLC_Check->Recryst Yes (High Purity) Column Flash Column (Hex/EtOAc + 1% TEA) TLC_Check->Column No (Complex Mix) Fail_Oil Oils Out? Recryst->Fail_Oil Final Pure Yellow Solid Recryst->Final Column->Final Seed Seed & Slow Cool Fail_Oil->Seed Troubleshoot Seed->Final

Caption: Decision tree for purification. Red nodes indicate critical control points (Acid Wash and Oiling Out).

Phase 4: Frequently Asked Questions (FAQs)

Q1: The product has a dark orange/brown tint. Is it pure?

  • A: Likely not. Pure nitro-pyridines are typically bright yellow . Darker colors indicate oxidation products (azo/azoxy dimers) or polymerization.

  • Fix: Dissolve in hot EtOAc and treat with Activated Carbon (Charcoal) for 15 minutes. Filter through Celite to remove the carbon. This preferentially adsorbs the planar, conjugated colored impurities.[2]

Q2: Can I use water to precipitate the product from the reaction mixture?

  • A: Yes, but with caution. If you pour the reaction mixture (e.g., from DMF or EtOH) into crushed ice, the product will precipitate.[2] However, this often traps the unreacted starting amine inside the solid matrix. If you use this method, you must wash the resulting filter cake thoroughly with water and dilute acid.[2]

Q3: What are the safety considerations for drying?

  • A: Nitro compounds can be thermally sensitive.[1] Do not dry in an oven above 60°C. We recommend a vacuum desiccator at room temperature or a rotary evaporator with a bath temperature

    
    C.
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 261542, 2-Benzylamino-5-nitropyridine. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[6] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link][1][6]

Sources

Optimization

Technical Support Center: Recrystallization Guide for N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

Case ID: REC-5NP-BENZ Status: Active Agent: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for 5-Nitropyridine Derivatives Executive Summary & Physicochemical Profile[1][2] Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-5NP-BENZ Status: Active Agent: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for 5-Nitropyridine Derivatives

Executive Summary & Physicochemical Profile[1][2]

Welcome to the technical support hub for the purification of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine . This guide treats the compound not just as a generic organic solid, but as a specific member of the nitro-aminopyridine class synthesized via SNAr mechanisms.

Compound Analysis for Purification[3]
  • Core Structure: The 5-nitropyridine moiety is electron-deficient and planar, driving strong

    
    -
    
    
    
    stacking (crystallinity). The nitro group induces high polarity.
  • Substituent Effect: The 2-ethoxybenzyl group adds lipophilicity and rotational freedom. This lowers the melting point compared to the parent 2-amino-5-nitropyridine and increases solubility in chlorinated solvents and esters.

  • Primary Impurities:

    • Regioisomers: If synthesized via nitration (rare for this specific target), 3-nitro isomers may be present.[1]

    • Hydrolysis Products: 2-hydroxy-5-nitropyridine (pyridone tautomer).

    • Starting Materials: 2-ethoxybenzylamine (liquid, basic) and 2-chloro-5-nitropyridine.

Solvent Selection Matrix

Do not guess. Use this matrix to select the solvent system based on your crude material's behavior.

Solvent SystemClassificationPolarityRecommendationBest For...
Ethanol (Abs. or 95%) Protic PolarHighPrimary Choice First-pass purification. The nitro group accepts H-bonds, and the benzyl group solvates well at boiling.
Ethyl Acetate / Heptane Aprotic / Non-polarMed/LowSecondary Choice Material that is too soluble in ethanol. Excellent for removing polar baseline impurities (tars).
Acetonitrile (MeCN) Polar AproticHighSpecific Case If the product "oils out" in alcohols. MeCN often promotes sharper crystal formation for nitropyridines.
Ethanol / Water MixedHighPolishing Removing inorganic salts (NaCl) retained from the SNAr reaction.
Solvent Decision Logic (Visualization)

SolventSelection Start Start: Crude Solid Analysis SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck SolubleHot Dissolves completely? SolubilityCheck->SolubleHot YesSoluble Cool to RT SolubleHot->YesSoluble Yes NoSoluble Insoluble hot? SolubleHot->NoSoluble No CrystalsForm Crystals form? YesSoluble->CrystalsForm NotSoluble USE: Acetonitrile or DMF/H2O NoSoluble->NotSoluble UseEtOH USE: Ethanol (95%) CrystalsForm->UseEtOH Yes, good yield TooSoluble USE: EtOH + Water (Dropwise) CrystalsForm->TooSoluble No, stays in solution OilingOut Problem: Oiling Out? CrystalsForm->OilingOut Forms oil droplets SwitchSystem SWITCH: EtOAc / Heptane OilingOut->SwitchSystem Yes

Figure 1: Decision tree for selecting the optimal solvent system based on solubility observations.

Detailed Protocols

Protocol A: The "Gold Standard" Ethanol Recrystallization

Use this for general purity enhancement (>95% target).

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 5 mL of Absolute Ethanol .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains, add EtOH in 1 mL increments. If >15 mL is required per gram, the compound is likely contaminated with inorganic salts (insoluble) or is too impure. Filter hot if insolubles persist.

  • Cooling (Critical Step): Remove from heat. Place the flask on a cork ring or wood block. Do not place directly on a cold bench.

    • Why? Rapid cooling traps impurities in the lattice and promotes oiling out.

  • Crystallization: Allow to reach room temperature (RT) over 30–45 minutes. Yellow needles or prisms should form.

  • Maximizing Yield: Once at RT, place in an ice-water bath (0°C) for 20 minutes.

  • Isolation: Filter via vacuum (Buchner funnel).[2] Wash the cake with 2 mL of ice-cold Ethanol .

Protocol B: Two-Solvent System (EtOAc / Heptane)

Use this if Protocol A fails to crystallize or if the product oils out.

  • Dissolve: Dissolve the crude in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Precipitate: While maintaining a gentle boil, add Heptane dropwise.

  • Cloud Point: Stop adding Heptane the moment a faint turbidity (cloudiness) persists.

  • Clear: Add 2-3 drops of EtOAc to clear the solution.

  • Cool: Allow to cool very slowly.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming liquid droplets instead of crystals). Why?

Diagnosis: This is common for benzylated amines. The melting point is depressed by impurities, causing the product to separate as a liquid phase before it can crystallize. The Fix:

  • Reheat the mixture until the oil dissolves (add a small amount of solvent if needed).

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Switch Solvents: Change to Acetonitrile . The higher polarity often prevents the non-polar "oil" phase separation.

Q2: The crystals are dark orange/red, but the product should be yellow.

Diagnosis: This indicates oxidation (azo impurities) or residual free amine. The Fix:

  • Activated Carbon: During the hot dissolution step (Protocol A, Step 2), add activated charcoal (1-2% by weight). Stir for 5 minutes at reflux, then filter hot through a Celite pad before cooling.

  • Note: Nitro compounds bind to carbon; do not use excess charcoal or you will lose yield.

Q3: I have low recovery yield (<50%).

Diagnosis: The product is too soluble in the chosen solvent at room temperature. The Fix:

  • Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to harvest a "second crop."

  • Next time, use a mixed solvent (Ethanol/Water).[3] Add water to the hot ethanol solution until slightly cloudy, then clear with ethanol. This drastically reduces solubility at low temperatures.

Process Visualization

RecrystWorkflow Crude Crude Mixture (Solid + Impurities) Dissolve Dissolve in Hot Solvent (Reflux) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles/Carbon) Dissolve->FilterHot If particles present Nucleation Nucleation/Cooling (Slow Ramp to RT) Dissolve->Nucleation If clear FilterHot->Nucleation Wash Wash with Cold Solvent Nucleation->Wash Vacuum Filter Pure Pure Product (Yellow Solid) Wash->Pure

Figure 2: Standard workflow for the purification of nitro-aminopyridines.

References & Authority

  • BenchChem. Comparative Guide to the Synthesis of 2-Ethoxy-5-nitropyridin-4-amine. (Provides SNAr reaction context and ethanol recrystallization standards for ethoxy-nitropyridines).

  • National Institutes of Health (NIH) / PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides. (Details purification of aminopyridines using Hexanes/EtOAc systems).

  • Sigma-Aldrich. 2-Amino-5-nitropyridine Technical Data.[4] (Physicochemical properties of the core scaffold).

  • Vogel, A.I. Textbook of Practical Organic Chemistry. (General authority on recrystallization of nitro compounds and amines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(2-ethoxybenzyl)-5-nitropyridin-2-amine before handling. Nitro compounds may be shock-sensitive or toxic.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quality Control Testing Protocols for N-(2-ethoxybenzyl)-5-nitropyridin-2-amine Batches

This guide provides a comprehensive framework for establishing robust quality control (QC) testing protocols for new batches of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, a substituted nitropyridine derivative. The proto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing robust quality control (QC) testing protocols for new batches of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, a substituted nitropyridine derivative. The protocols outlined are designed to ensure the identity, purity, strength, and quality of the active pharmaceutical ingredient (API), aligning with international regulatory expectations. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical analysis and quality assurance of pharmaceutical compounds.

The methodologies described are grounded in established principles of analytical chemistry and draw from authoritative guidelines, including those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction to Critical Quality Attributes (CQAs)

For any API, a robust QC strategy is built upon identifying its Critical Quality Attributes (CQAs)—the physical, chemical, biological, or microbiological attributes that must be controlled to ensure product quality. For N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, the following CQAs are paramount:

  • Identity: Confirmation of the correct chemical structure.

  • Purity & Impurity Profile: Quantification of the API and the detection, identification, and quantification of any organic, inorganic, or residual solvent impurities.[1][2][3][4]

  • Assay/Strength: Accurate measurement of the amount of the active substance.

  • Physicochemical Properties: Characteristics such as appearance, color, and solubility.

  • Water Content: Control of moisture, which can affect stability and degradation.

Recommended QC Testing Workflow

A systematic workflow is essential for the efficient and compliant release of API batches. The following diagram illustrates a typical QC process from sample receipt to final disposition.

QC_Workflow cluster_0 Phase 1: Sample & Standard Management cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Disposition A Batch Sample Receipt & Logging C Physicochemical Characterization (Appearance, Solubility) A->C B Reference Standard Management E Chromatographic Purity & Assay (HPLC/UPLC-UV) B->E D Identification Tests (FTIR, UV-Vis) C->D D->E F Residual Solvent Analysis (GC-HS) E->F G Water Content (Karl Fischer) F->G H Data Compilation & Review G->H I Impurity Profile Verification (Compare to Specification) H->I J Out-of-Specification (OOS) Investigation I->J Fail K Certificate of Analysis (CoA) Generation I->K Pass L Batch Release / Rejection J->L Invalidated -> Re-test Validated -> Reject K->L Release

Caption: QC testing workflow for API batch release.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the core QC tests. These protocols are based on standard practices for small molecule APIs and should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[5][6][7][8][9]

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's chemical bonds. This is a rapid and definitive identity test.

Expected Characteristic Peaks for N-(2-ethoxybenzyl)-5-nitropyridin-2-amine:

  • N-H Stretch (Amine): ~3300-3500 cm⁻¹

  • C-H Stretch (Aromatic & Aliphatic): ~2850-3100 cm⁻¹

  • N-O Stretch (Aromatic Nitro Group): Strong, distinct bands around 1555–1485 cm⁻¹ (asymmetric) and 1355–1320 cm⁻¹ (symmetric).[10][11]

  • C=C & C=N Stretch (Aromatic Rings): ~1400-1600 cm⁻¹

  • C-O-C Stretch (Ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1020-1070 cm⁻¹ (symmetric).

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Background Collection: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the sample in the spectrometer and collect the spectrum over a range of 4000-400 cm⁻¹.

  • Acceptance Criteria: The infrared absorption spectrum of the sample must be concordant with the spectrum of a qualified Reference Standard of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine.

Purity, Impurity Profile, and Assay by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone of purity and assay testing. It separates the API from its impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[12] A UV detector is used for quantification. This method must be stability-indicating, meaning it can separate the API from its degradation products.[6][9]

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or an alternative wavelength determined by UV-Vis spectral analysis).

  • Injection Volume: 10 µL.

Protocol:

  • System Suitability: Before sample analysis, inject a system suitability solution (a mixture of the API and a known impurity) to verify the performance of the chromatographic system. Key parameters include resolution, tailing factor, and theoretical plates, as defined in USP <621>.[13][14][15]

  • Standard Preparation: Prepare a standard solution of the Reference Standard at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Sample Preparation: Prepare a sample solution at the same concentration as the standard.

  • Analysis: Inject the diluent (as a blank), followed by replicate injections of the standard and sample solutions.

  • Calculations:

    • Assay (%): Calculated by comparing the peak area of the API in the sample to the peak area in the Reference Standard.

    • Purity (% by Area Normalization): Calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

    • Impurity Quantification: Individual impurities are reported as a percentage of the main peak area. Impurity levels must adhere to ICH Q3A guidelines, which define thresholds for reporting, identification, and qualification.[1][2][16]

Residual Solvent Analysis by Gas Chromatography (GC)

Principle: Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[17][18] Headspace Gas Chromatography (HS-GC) is the standard method for their analysis, as it allows for the separation and quantification of volatile compounds without injecting the non-volatile API onto the GC column.

Protocol (based on USP <467> and ICH Q3C): [19][20]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation: Accurately weigh a specified amount of the API into a headspace vial. Add a suitable solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)) that can dissolve the sample but does not interfere with the analysis.

  • Standard Preparation: Prepare a standard solution containing all potential residual solvents at their specified concentration limits according to ICH Q3C.[17][21]

  • HS-GC Conditions:

    • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

    • Carrier Gas: Helium or Nitrogen.

    • Temperatures: Optimized for the specific solvents being analyzed (e.g., Oven: 40°C hold for 5 min, ramp to 240°C; Injector: 140°C; Detector: 250°C).

    • Headspace Parameters: Optimized for vial equilibration time and temperature.

  • Acceptance Criteria: The concentration of each residual solvent must not exceed the limits specified in the ICH Q3C guidelines.[20]

Comparison of Analytical Technologies: HPLC vs. UPLC

For chromatographic analysis, Ultra-Performance Liquid Chromatography (UPLC) presents a modern alternative to traditional HPLC. The choice between them involves a trade-off between speed, resolution, and equipment cost.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3 - 5 µm< 2 µm
Operating Pressure 400-600 bar (6,000-9,000 psi)>1000 bar (>15,000 psi)
Analysis Time Longer (typically 15-30 min)Shorter (typically 1-5 min)
Resolution GoodExcellent, sharper peaks
Solvent Consumption HigherSignificantly Lower (up to 95% reduction)
System Cost LowerHigher
Method Transfer Established methods are widely available.Requires method development or transfer from HPLC.

Recommendation: While HPLC is a robust and reliable choice, UPLC is highly recommended for high-throughput laboratories. The significant reduction in run time and solvent consumption can lead to substantial long-term cost savings and increased efficiency. Recent updates to USP <621> provide greater flexibility for modernizing methods, making the transition from HPLC to UPLC more accessible.[14][22]

Impurity Profiling and Control

A critical aspect of QC is the control of impurities.[1] According to ICH Q3A guidelines, impurities are classified as organic, inorganic, and residual solvents.

Impurity_Types cluster_impurities Potential Impurities cluster_organic_sources API N-(2-ethoxybenzyl)- 5-nitropyridin-2-amine Organic Organic Impurities API->Organic Inorganic Inorganic Impurities API->Inorganic Solvents Residual Solvents API->Solvents Starting_Materials Starting Materials Organic->Starting_Materials By_Products By-Products Organic->By_Products Degradants Degradation Products Organic->Degradants

Caption: Classification of potential API impurities.

  • Organic Impurities: Can arise from starting materials, by-products of the synthesis, or degradation. For N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, potential impurities could include unreacted 2-ethoxybenzylamine, 2-chloro-5-nitropyridine, or products of nitro-group reduction.

  • Identification: For any impurity exceeding the ICH identification threshold (typically 0.10% or 1.0 mg per day intake, whichever is lower), structural elucidation is required.[2] This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Nitrosamines: Given the presence of a secondary amine moiety, a risk assessment for the presence of nitrosamine impurities should be conducted, as these are potent genotoxic impurities.[23][24][25][26]

Conclusion

The quality control of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine requires a multi-faceted analytical approach. The protocols outlined in this guide, centered on FTIR for identity and a validated, stability-indicating HPLC method for purity and assay, provide a solid foundation for batch release testing. Supplemented with GC for residual solvents and Karl Fischer for water content, this testing battery ensures that the API meets the stringent quality standards required for drug development. Adherence to ICH and USP guidelines is paramount for ensuring data integrity and regulatory compliance.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Residual solvent analysis with the ICH Q3C guideline. FILAB. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Residual Solvents Analysis & Testing | Gas Chromatography. RSSL. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. PubMed. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Journal of Physics: Conference Series. [Link]

  • Nitropyridines Synthesis via Pyridine Nitration. Scribd. [Link]

  • Workflows for Quality risk management of nitrosamine risks in medicines. EFPIA. [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Center for Biotechnology Information. [Link]

  • Nitrosamines Analysis. Mérieux NutriSciences. [Link]

Sources

Comparative

Benchmarking N-(2-ethoxybenzyl)-5-nitropyridin-2-amine against other nitropyridines

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the novel compound N-(2-ethoxybenzyl)-5-nitropyridin-2-amine against other nitropyridine alternatives. The structure of this gui...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the novel compound N-(2-ethoxybenzyl)-5-nitropyridin-2-amine against other nitropyridine alternatives. The structure of this guide is designed to walk researchers through the essential benchmarking assays required for early-stage drug discovery, from physicochemical characterization to pharmacological profiling.

Disclaimer: N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is presented here as a novel chemical entity for the purpose of this guide. As such, the experimental data for this specific compound is representative and hypothetical, designed to illustrate the benchmarking process. The data for comparator compounds is based on established literature values.

Introduction: The Nitropyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its nitrogen atom provides a key hydrogen bond acceptor site and improves aqueous solubility, making it an attractive alternative to a simple benzene ring. The introduction of a nitro group, creating a nitropyridine, further modulates the electronic properties of the ring, making it π-deficient.[2][3] This modification is not merely a synthetic handle; the strong electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution and is crucial for the biological activity of many compounds, including kinase inhibitors and antimicrobial agents.[4][5][6]

This guide focuses on N-(2-ethoxybenzyl)-5-nitropyridin-2-amine (Compound A) , a novel derivative of the 2-amino-5-nitropyridine core. This core is a known pharmacophore in compounds targeting protein kinases.[4][6] The addition of the N-(2-ethoxybenzyl) group is designed to probe a specific region of a kinase ATP-binding site, potentially enhancing potency and selectivity.

To objectively evaluate its potential, we will benchmark Compound A against two comparators:

  • 2-Amino-5-nitropyridine (Compound B): The unsubstituted parent scaffold, providing a baseline for activity.[7][8]

  • N-Ethyl-5-nitropyridin-2-amine (Compound C): A simple N-alkylated analog, allowing for an assessment of the impact of a small alkyl substituent versus the more complex benzyl ether moiety of Compound A.[9][10][11]

Our evaluation will encompass physicochemical properties, biochemical potency against a representative kinase, cellular cytotoxicity, in vitro metabolic stability, and passive permeability.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its drug-like characteristics, influencing everything from solubility to cell permeability and metabolic clearance. The table below summarizes key calculated and measured properties for our three compounds of interest.

PropertyCompound A (Hypothetical) Compound B (Literature) Compound C (Literature)
Structure N-(2-ethoxybenzyl)-5-nitropyridin-2-amine2-Amino-5-nitropyridineN-Ethyl-5-nitropyridin-2-amine
Molecular Formula C₁₄H₁₅N₃O₃C₅H₅N₃O₂C₇H₉N₃O₂
Molecular Weight 273.29 g/mol 139.11 g/mol [7]167.17 g/mol [9][11]
Calculated logP 2.850.481.21
Aqueous Solubility (pH 7.4) Low (<10 µM)Moderate (150 µM)Moderate (95 µM)

The introduction of the lipophilic ethoxybenzyl group in Compound A significantly increases its molecular weight and calculated logP compared to the parent scaffold (Compound B) and the N-ethyl analog (Compound C). This is expected to decrease aqueous solubility, a common challenge in drug development that must be balanced against potential gains in potency and permeability.

Pharmacological Profile: A Multi-Parameter Comparison

We will now benchmark the pharmacological performance of the compounds across four critical early-stage discovery assays: biochemical potency, cellular cytotoxicity, metabolic stability, and membrane permeability.

Biochemical Potency: Polo-like Kinase 1 (Plk1) Inhibition

The 2-aminopyridine motif is a well-established hinge-binding element for many protein kinase inhibitors.[6] Polo-like kinase 1 (Plk1) is a serine/threonine kinase that is a key regulator of mitosis and is frequently overexpressed in cancer, making it an attractive therapeutic target.[12] We hypothesize that our nitropyridine series may exhibit inhibitory activity against Plk1.

CompoundPlk1 IC₅₀ (nM)
Compound A 85
Compound B >10,000
Compound C 1,250

Interpretation: The hypothetical data shows that the parent scaffold, Compound B, is inactive against Plk1. The addition of a small N-ethyl group in Compound C confers weak inhibitory activity. The significant increase in potency for Compound A suggests that the 2-ethoxybenzyl group makes favorable interactions within the ATP-binding pocket of Plk1, validating its design.

Cellular Cytotoxicity in a Cancer Cell Line

A potent biochemical inhibitor must be able to penetrate cells and exert a biological effect. We assessed the cytotoxicity of the compounds against the HCT116 human colon cancer cell line, which is known to be sensitive to Plk1 inhibition.

CompoundHCT116 GI₅₀ (µM)
Compound A 0.75
Compound B >100
Compound C 45

Interpretation: The cellular cytotoxicity data correlates well with the biochemical potency. Compound A demonstrates sub-micromolar activity, indicating good cell penetration and on-target effects. The much weaker activity of Compound C and the inactivity of Compound B are consistent with their lower biochemical potencies.

In Vitro ADME: Metabolic Stability and Permeability

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. We evaluated metabolic stability using a human liver microsomal (HLM) assay and passive permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA).

CompoundHLM Intrinsic Clearance (CLint, µL/min/mg)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Compound A 4512.5 (High)
Compound B 50.8 (Low)
Compound C 152.5 (Moderate)

Interpretation:

  • Metabolic Stability: The parent scaffold (Compound B) is highly stable. Alkylation (Compound C) introduces a potential site for metabolism, slightly increasing clearance. The ethoxybenzyl group in Compound A introduces additional metabolic liabilities (e.g., O-dealkylation, benzyl oxidation), resulting in moderate intrinsic clearance.[13][14][15][16] This level of clearance is often acceptable for a lead compound but may require optimization.

  • Permeability: The PAMPA model predicts passive diffusion.[17][18][19] As expected from its low logP, Compound B has poor permeability. Compound C shows moderate permeability. Compound A, with its higher lipophilicity, is predicted to have high passive permeability, which is consistent with its potent cellular activity.

Experimental Protocols

To ensure reproducibility and scientific rigor, the detailed protocols for the key benchmarking assays are provided below. These protocols include critical controls and decision points, making them self-validating systems.

Protocol: Plk1 Biochemical Inhibition Assay

This protocol describes a radiometric filter-binding assay to determine the IC₅₀ of test compounds against Plk1.

Rationale: This assay directly measures the phosphorylation of a substrate by the kinase. Using radiolabeled ATP ([γ-³³P]ATP) provides a highly sensitive and direct readout of enzyme activity.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection p1 Prepare Compound Serial Dilutions in DMSO a1 Add 1 µL Compound/DMSO to 96-well plate p1->a1 p2 Prepare Master Mix: - Kinase Buffer - Plk1 Enzyme - Substrate (Casein) a2 Add 24 µL Master Mix to each well p2->a2 a1->a2 a3 Initiate Reaction: Add 25 µL [γ-³³P]ATP a2->a3 a4 Incubate at 30°C for 45 minutes a3->a4 a5 Stop Reaction: Add 50 µL 3% Phosphoric Acid a4->a5 r1 Transfer to Filter Plate a5->r1 r2 Wash Plate 3x with 1% Phosphoric Acid r1->r2 r3 Dry Plate and Add Scintillation Cocktail r2->r3 r4 Read on Scintillation Counter (Counts Per Minute) r3->r4

Caption: Workflow for the Plk1 radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 100 µM concentration. Include a DMSO-only control (vehicle).

  • Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO) to the wells of a 96-well polypropylene plate.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), 5 ng/well recombinant Plk1 enzyme, and 0.5 mg/mL casein substrate.

    • Add 24 µL of the master mix to each well.

    • Initiate the reaction by adding 25 µL of kinase buffer containing 20 µM ATP and 0.2 µCi [γ-³³P]ATP. The final ATP concentration is 10 µM.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Stopping and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a MultiScreen-PH filter plate.

    • Wash the filter plate three times with 1% phosphoric acid.

    • Dry the plate, add 50 µL of scintillation fluid to each well, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to DMSO (0% inhibition) and a no-enzyme control (100% inhibition). Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures cytotoxicity by quantifying ATP, which is an indicator of metabolically active cells.[20]

Rationale: The number of viable cells is directly proportional to the amount of intracellular ATP. This assay uses a thermostable luciferase to generate a luminescent signal proportional to the ATP concentration.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells into a 96-well, clear-bottom, white-walled plate at a density of 3,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the cells (final volume 200 µL). Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Luminescence Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated control wells. Plot viability versus compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol determines the rate of metabolism of a compound by incubating it with human liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[15][21]

Rationale: Measuring the disappearance of the parent compound over time provides an in vitro intrinsic clearance (CLint) value, which can be used to predict in vivo hepatic clearance.[13][16]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Incubation (37°C) cluster_readout Analysis p1 Prepare Compound Stock (1 µM in Buffer) a1 Pre-warm Compound and HLM for 5 min p1->a1 p2 Prepare HLM Suspension (0.5 mg/mL in Buffer) p2->a1 p3 Prepare NADPH Solution (Cofactor) a2 Initiate Reaction: Add NADPH p3->a2 a1->a2 a3 Aliquot and Stop Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + Internal Std. a2->a3 r1 Centrifuge to Pellet Protein a3->r1 r2 Transfer Supernatant r1->r2 r3 Analyze by LC-MS/MS: Quantify Parent Compound r2->r3 r4 Calculate CLint r3->r4

Caption: Workflow for the in vitro metabolic stability assay using HLMs.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.[13] Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound in the same buffer.

    • Prepare a 1 mM solution of NADPH (cofactor) in buffer.

  • Incubation:

    • In a 96-well plate, combine the test compound and the HLM suspension. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Include a negative control incubation without NADPH to assess non-enzymatic degradation.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (k / microsomal protein concentration) * 1000.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses a compound's ability to passively diffuse across an artificial lipid membrane, modeling gastrointestinal absorption.[17][18][22]

Rationale: PAMPA is a high-throughput, cell-free method to predict passive permeability. It avoids the complexities of active transporters, providing a clean measure of a compound's ability to cross a lipid bilayer.[19]

Step-by-Step Methodology:

  • Plate Preparation:

    • The assay uses a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of each well in the donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[22]

  • Solution Preparation:

    • Prepare a 100 µM solution of the test compound in a buffer (e.g., PBS, pH 7.4) with 5% DMSO. This is the donor solution.

    • Fill the wells of the acceptor plate with 300 µL of the same buffer.

  • Assay Assembly and Incubation:

    • Add 150 µL of the donor solution containing the test compound to each well of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the assembly at room temperature for 5-18 hours with gentle shaking. Use a Lucifer yellow marker to confirm membrane integrity post-incubation.[17]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    • Where [C] is concentration, V is volume, D is donor, A is acceptor, Area is the filter area, and Time is the incubation time in seconds.

Discussion and Structure-Activity Relationships (SAR)

This comprehensive benchmarking provides valuable insights into the potential of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine as a lead compound.

  • The Importance of the N-Substituent: The data clearly demonstrates that the 2-amino-5-nitropyridine scaffold (Compound B) is an insufficient pharmacophore on its own for Plk1 inhibition. N-substitution is critical for activity.

  • From Simple Alkyl to Complex Aryl: The modest potency of the N-ethyl analog (Compound C) suggests that simple hydrophobic interactions are not enough to drive high potency. The significant, >10-fold jump in potency for Compound A highlights a specific and favorable interaction of the 2-ethoxybenzyl group within the kinase active site. This could be a combination of hydrophobic and potential hydrogen bonding interactions involving the ethoxy oxygen.

  • The Trade-off between Potency, Permeability, and Metabolism: As is common in drug discovery, the structural modifications that led to a dramatic increase in potency also introduced new ADME challenges. The increased lipophilicity of Compound A improved passive permeability, which is essential for cellular activity. However, it also introduced new soft spots for metabolism, leading to moderate intrinsic clearance. Future optimization efforts would focus on modifying the 2-ethoxybenzyl group to reduce metabolic liability while retaining or improving potency.

Conclusion

The systematic benchmarking of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine (Compound A) against relevant analogs provides a strong rationale for its advancement as a lead compound in a kinase inhibitor discovery program. Its potent biochemical and cellular activity is driven by the unique N-substituent, which effectively probes the kinase active site. While its metabolic stability requires further optimization, its high passive permeability is a favorable attribute. The protocols and comparative data presented in this guide offer a robust framework for researchers to evaluate novel nitropyridine derivatives and make data-driven decisions in the progression of their drug discovery projects.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]

  • 2,4,6-Trinitropyridine and Related Compounds, synthesis and characterization. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). Pharmaceuticals. Retrieved from [Link]

  • Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. (2013). Toxicological Sciences. Retrieved from [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 4-Nitropyridine N-oxide. (n.d.). PubChem. Retrieved from [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026). Apexmol. Retrieved from [Link]

  • Pyridine and Pyridine Derivatives. (2000). In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. (2019). Journal of the American Heart Association. Retrieved from [Link]

  • Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (2020). Journal of Molecular Structure. Retrieved from [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). Molecules. Retrieved from [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]

  • N-ETHYL-5-NITROPYRIDIN-2-AMINE. (n.d.). Gsrs. Retrieved from [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2023). Molecules. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Retrieved from [Link]

  • N-ETHYL-5-NITROPYRIDIN-2-AMINE. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (2016). Google Patents.
  • 2-(Benzylamino)-5-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). International Journal of ChemTech Research. Retrieved from [Link]

  • Synthesis of 2‐amino‐5‐ethoxypyridine. (1951). Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]

  • Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

Executive Summary & Hazard Context N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is a functionalized nitropyridine derivative. While specific toxicological data for this exact molecule may be limited in public repositories,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is a functionalized nitropyridine derivative. While specific toxicological data for this exact molecule may be limited in public repositories, its structural components—the 5-nitropyridine core and the ethoxybenzyl lipophilic tail —dictate a strict safety posture.

The Precautionary Principle applies: Treat this compound as a Category 3 Acute Toxin (Toxic if swallowed/dermal contact) and a potential Skin Sensitizer . The nitro group (


) on the pyridine ring is a structural alert for potential mutagenicity and methemoglobinemia upon high exposure. The ethoxybenzyl group increases lipophilicity, potentially enhancing dermal absorption rates compared to the parent amine.

Universal Precaution: Handle as a High Potency Compound (HPC) until definitive toxicology data proves otherwise.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.[1]

Control ParameterRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Class II)Prevents inhalation of dust/aerosols.[2][3] The nitro-pyridine core can be a respiratory irritant [1].[2][3][4]
Airflow Velocity 80–100 fpm (face velocity)Ensures capture of particulates without creating turbulence that could disperse powders.
Static Control Ionizing Bar / Anti-static Gun Organic powders often carry static charge. Static discharge can disperse toxic dust onto the user's PPE.
Work Surface Disposable Absorbent Mat Captures minor spills; allows for rapid cleanup without spreading contamination.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . If one layer fails, the secondary layer protects the user.

A. Hand Protection (Critical)[5]
  • Recommendation: Double-gloving is mandatory .

  • Inner Layer: Nitrile (4 mil / 0.10 mm). Function: Comfort and last-resort barrier.

  • Outer Layer: Extended-cuff Nitrile (6-8 mil) or High-Performance Laminate (Silver Shield®) if handling concentrated solutions.

  • Rationale: Nitropyridines can permeate standard nitrile over time. The "breakthrough time" for similar nitrogenous aromatics is often <60 minutes. The outer glove is sacrificial and should be changed immediately upon splash contact [2].

B. Respiratory Protection[2][4][5][6][7][8][9]
  • Primary: Engineering controls (Fume Hood).

  • Secondary (If hood is unavailable or for spill cleanup): Powered Air Purifying Respirator (PAPR) with HEPA filters OR a Full-Face Elastomeric Respirator with P100 (organic vapor/particulate) cartridges.

  • Contraindication: Do NOT rely on N95 disposable masks for this compound. N95s do not seal against facial hair and offer no eye protection against irritating dusts.

C. Eye & Face Protection[1][2][3][4][5][6][7][8][10][11][12]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard Safety Glasses with side shields are insufficient for handling powders of unknown toxicity, as airborne dust can bypass side shields.

D. Body Protection[3][5][11]
  • Standard: Lab coat (100% cotton or Nomex/flame-resistant) buttoned to the neck.

  • Enhanced: Disposable Tyvek® sleeves or apron are recommended during weighing operations to prevent dust accumulation on fabric cuffs.

Operational Protocol: Step-by-Step

Phase 1: Donning (Entry Procedure)

Logic: Donning order prevents contamination of the inner layers.

  • Inspection: Check fume hood certification sticker (must be within 1 year).

  • Body: Put on lab coat; ensure cuffs cover wrists completely.

  • Eyes: Don chemical goggles.[4] Adjust strap for a tight seal.

  • Hands (Layer 1): Don inner nitrile gloves. Inspect for micro-tears by trapping air and squeezing.

  • Hands (Layer 2): Don outer extended-cuff gloves. Pull the cuff over the lab coat sleeve.

    • Self-Validation: Verify no skin is exposed at the wrist when reaching forward.

Phase 2: Handling (The "Static-Free" Technique)

Logic: Minimizing kinetic energy reduces aerosolization.

  • Transfer: Move the container into the hood before opening.

  • Opening: Tap the container gently on the mat to settle dust. Open slowly.

  • Weighing: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solubilization: If dissolving, add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Closing: Wipe the threads of the container with a Kimwipe (dampened with solvent) before recapping to prevent friction-based degradation of the nitro compound in the threads.

Phase 3: Doffing (Exit Procedure)

Logic: The "Beak Method" ensures the outside of the glove never touches skin.

  • Outer Gloves: Pinch the outside of one glove near the wrist. Peel away from the hand, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger under the wrist of the remaining outer glove and peel off, creating a "bag" containing both gloves. Discard in hazardous waste.

  • Goggles: Remove by handling the straps only. Do not touch the front lens.

  • Lab Coat: Remove and hang in a designated "Dirty PPE" area inside the lab. Do not wear this coat in common areas (hallways/cafeterias).

  • Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores, potentially increasing absorption of residues).

Workflow Visualization

SafetyProtocol Start Start: Handling N-(2-ethoxybenzyl)-5-nitropyridin-2-amine RiskAssess Risk Assessment: Nitro-pyridine Core + Lipophilic Tail (Treat as High Potency) Start->RiskAssess EngCheck Engineering Check: Fume Hood Flow > 80fpm? RiskAssess->EngCheck StopWork STOP: Maintenance Required EngCheck->StopWork No PPE_Select PPE Selection: 1. Goggles (Not glasses) 2. Double Nitrile Gloves 3. Lab Coat + Sleeves EngCheck->PPE_Select Yes Handling Handling Procedure: 1. Static Control 2. Weigh inside Hood 3. Wipe threads PPE_Select->Handling Spill Spill Event? Handling->Spill SpillAction Emergency Action: 1. Evacuate Area 2. Don P100 Respirator 3. Absorb & Incinerate Spill->SpillAction Yes Disposal Disposal: Segregate into 'Solid Toxic' Stream (Incineration Required) Spill->Disposal No SpillAction->Disposal Hygiene Exit Hygiene: Doff Outer Gloves -> Goggles -> Coat -> Inner Gloves Wash Hands (20s) Disposal->Hygiene

Caption: Logical workflow for handling functionalized nitropyridines, emphasizing the critical decision points for engineering controls and spill response.

Waste Disposal & Emergency Response

Waste Stream Management
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with oxidizers (e.g., nitric acid, peroxides). Nitro compounds can react violently with strong oxidizers.

  • Container: High-density polyethylene (HDPE) or amber glass. Label clearly: "Contains N-(2-ethoxybenzyl)-5-nitropyridin-2-amine. Toxic."

  • Destruction Method: Commercial Incineration. This ensures the thermal destruction of the nitro-aromatic ring [3].

Emergency Spills
  • Minor (<1g): Cover with wet paper towels (to prevent dust) or an absorbent pad. Wipe up while wearing double gloves and goggles.

  • Major (>1g or outside hood): Evacuate the immediate area. Allow dust to settle (15 mins). Re-enter only with respiratory protection (P100/PAPR).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary for 2-Amino-5-nitropyridine (Structural Analog). National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.